The following technical guide details the chemical structure, synthesis, and applications of (S)-5-benzylmorpholin-3-one , a critical chiral building block in medicinal chemistry. CAS Number: 101250-48-0 Molecular Formul...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of (S)-5-benzylmorpholin-3-one , a critical chiral building block in medicinal chemistry.
(S)-5-benzylmorpholin-3-one is a heterocyclic chiral scaffold derived from the amino acid L-phenylalanine.[1] It serves as a versatile intermediate in the synthesis of complex pharmaceutical agents, particularly Neurokinin-1 (NK1) receptor antagonists (such as Aprepitant analogs) and peptidomimetics. Its rigid morpholinone core provides a defined spatial arrangement of the benzyl side chain, making it an ideal template for directing stereochemistry in subsequent transformations, such as N-acyliminium ion cyclizations and phosphonate synthesis.
Chemical Structure & Stereochemistry
The molecule consists of a six-membered morpholine ring containing an amide (lactam) functionality.
Stereocenter: Position 5, possessing the (S)-configuration derived from L-phenylalanine.[2]
Substituent: A benzyl group attached to C5, projecting away from the ring plane, which governs the facial selectivity of reactions at the nitrogen or C2 positions.
Structural Parameters
Property
Data
IUPAC Name
(5S)-5-benzylmorpholin-3-one
Chiral Source
L-Phenylalanine (Enantiomeric Excess >99%)
H-Bond Donors
1 (Amide NH)
H-Bond Acceptors
2 (Amide Carbonyl, Ether Oxygen)
Physical State
White to off-white solid
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Synthesis & Manufacturing Protocols
The most robust synthetic route utilizes L-Phenylalaninol as the chiral progenitor. This pathway ensures the retention of stereochemistry at the C5 position.
Route: Cyclization of N-Chloroacetyl-L-Phenylalaninol
Step 1: Reduction of L-Phenylalanine
L-Phenylalanine is reduced to L-phenylalaninol using Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ system.[1]
Figure 1: Step-wise synthesis of (S)-5-benzylmorpholin-3-one from L-phenylalanine.
Applications in Drug Discovery[8]
NK1 Receptor Antagonists
The morpholine core is a structural hallmark of high-affinity NK1 antagonists (e.g., Aprepitant). The (S)-5-benzylmorpholin-3-one scaffold provides the necessary geometry to position aromatic rings (benzyl and subsequent N-substituents) into the hydrophobic pockets of the receptor.[1]
Mechanism:[4][10] The lactam carbonyl can be reduced to the amine or used as a handle for further functionalization (e.g., Grignard addition) to install the benzhydryl group found in clinical candidates.
Asymmetric Synthesis of Phosphonates
This scaffold is used to synthesize
-aminophosphonic acids . The lactam nitrogen can be protected (e.g., Boc), and the carbonyl activated to an -acyliminium ion, which undergoes diastereoselective phosphonylation.
Utility: The C5-benzyl group exerts 1,3-induction, directing the nucleophilic attack to the trans face, yielding high diastereomeric ratios (dr > 90:10).
Peptidomimetics
(S)-5-benzylmorpholin-3-one acts as a constrained phenylalanine mimic.[1] Incorporation into peptide chains restricts conformational freedom, potentially increasing metabolic stability and receptor selectivity.
Analytical Characterization
To validate the synthesis, the following analytical signals are diagnostic.
Technique
Diagnostic Signal
Assignment
¹H NMR (CDCl₃)
7.15–7.35 (m, 5H)
Aromatic Benzyl Protons
6.10 (br s, 1H)
Amide NH
4.15 (s, 2H)
C2-H (OCH₂CO)
3.80 (m, 1H)
C5-H (Chiral Center)
2.80 (dd, 2H)
Benzyl CH₂
¹³C NMR
168.5
Carbonyl (C=O)
136.2
Aromatic ipso-C
67.8
C2 (Ether Carbon)
52.4
C5 (Chiral Methine)
References
Bonilla-Landa, I., et al. (2014).[4] "Diastereoselective synthesis of novel 5-substituted morpholine-3-phosphonic acids: further exploitation of N-acyliminium intermediates." Tetrahedron: Asymmetry, 25(6-7), 485-487.[4] Link[1][4]
Brol, A., et al. (2019).[4] "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride." ACS Omega, 4(5), 9349–9357. Link[1]
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 101250-48-0". Link
5-Substituted Morpholin-3-one Chiral Building Blocks: Design, Synthesis, and Medicinal Utility
The following technical guide details the design, synthesis, and application of 5-substituted morpholin-3-one chiral building blocks. This document is structured for medicinal chemists and process scientists, prioritizin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the design, synthesis, and application of 5-substituted morpholin-3-one chiral building blocks. This document is structured for medicinal chemists and process scientists, prioritizing synthetic utility and pharmacological rationale.
Executive Summary
The morpholin-3-one scaffold (1,4-oxazinan-3-one) represents a privileged heterocycle in modern drug discovery, most notably serving as the polar pharmacophore in the Factor Xa inhibitor Rivaroxaban. While the achiral parent scaffold is well-established, 5-substituted morpholin-3-ones have emerged as high-value chiral building blocks. These scaffolds offer a unique opportunity to introduce vectoral control into the morpholine ring, leveraging the "chiral pool" of amino acids to create peptidomimetics with defined stereochemistry at the
position (analogous to the -carbon of amino acids).
This guide provides a comprehensive technical analysis of these building blocks, focusing on their stereoselective synthesis , conformational properties , and application in diversifying drug-like chemical space .
Structural Significance & Pharmacophore Logic
Nomenclature and Numbering
Precise nomenclature is critical for this scaffold. The numbering initiates at the heteroatom with the highest priority (Oxygen = 1), proceeds to the carbonyl (C3), and continues to the nitrogen (N4).
Position 3: Carbonyl group (Lactam).
Position 4: Nitrogen (Amide/Lactam nitrogen).
Position 5: The chiral center derived from the amino acid side chain.
Conformational Bias
Unlike the flexible morpholine ring (chair conformation), the morpholin-3-one ring adopts a distorted half-chair or envelope conformation due to the planarity of the lactam bond (
).
5-Substitution Effect: A substituent at
(e.g., methyl, benzyl) prefers the pseudo-equatorial orientation to minimize 1,3-diaxial interactions, thereby locking the ring conformation. This rigidity is advantageous for reducing the entropic penalty of binding to protein targets.
Metabolic Stability
The morpholin-3-one is significantly more metabolically stable than its morpholin-2-one (lactone) counterpart, which is prone to plasma esterase hydrolysis. The lactam linkage mimics the peptide bond, making 5-substituted variants excellent non-hydrolyzable peptidomimetics .
Synthetic Strategies
The synthesis of 5-substituted morpholin-3-ones predominantly relies on the Chiral Pool Strategy , utilizing enantiopure amino alcohols derived from amino acids. This approach ensures high optical purity (>99% ee) without the need for expensive asymmetric catalysts.
Core Workflow: The Amino Alcohol Cyclization
This route is the industry standard for scalability and reliability. It involves the N-acylation of a chiral amino alcohol followed by an intramolecular Williamson ether synthesis.
Reaction Pathway (Graphviz Diagram)
Detailed Experimental Protocol
Target: Synthesis of (S)-5-benzylmorpholin-3-one (Starting from L-Phenylalaninol).
Solvent: Dry THF or DMF (Dilute concentration ~0.05 M to favor intramolecular reaction).
Procedure:
Suspend NaH in dry THF at
C under Argon.
Slowly add the N-chloroacetyl intermediate (dissolved in THF).
Allow to warm to RT and stir for 4–12 hours. (Monitor by TLC/LCMS for disappearance of linear amide).
Note: The alkoxide formed at the hydroxyl group attacks the alkyl chloride (
).
Purification: Quench with
(sat). Extract with EtOAc. Purify via silica gel chromatography (MeOH/DCM gradient).
Yield Expectations:
Acylation: 85–95%
Cyclization: 70–85%
Enantiomeric Excess (ee): Typically >98% (Stereocenter at
is not involved in the reaction mechanism, preserving configuration).
Alternative Route: Reductive Amination (Glyoxal)
For 5-substituted morpholin-3-ones, reaction of amino acid esters with glyoxal is less common than for pyrazinones, but reductive alkylation strategies exist.
Protocol: Reaction of an amino acid amide with a glycolaldehyde equivalent under reductive conditions can yield the morpholinone, though the chloroacetyl route is superior for preventing racemization.
Reactivity & Functionalization[2][7][8]
Once the 5-substituted scaffold is synthesized, it serves as a versatile core for further elaboration.
Reaction Site
Methodology
Application
N-4 Position
Alkylation () or Buchwald-Hartwig Arylation
Introduction of aryl groups (Rivaroxaban-like) or alkyl linkers.
C-2 Position
-Alkylation (LDA, )
Creation of quaternary centers or 2,5-disubstituted systems.
C-3 Carbonyl
Thionation (Lawesson's Reagent)
Conversion to thiomorpholin-3-one (thioamide).
Retrosynthetic Analysis for Drug Design
The following diagram illustrates how to deconstruct a complex drug molecule containing this core.
Case Studies & Applications
Rivaroxaban Analogs (Factor Xa Inhibition)
While Rivaroxaban utilizes an achiral morpholin-3-one ring attached to a phenyl group, structural activity relationship (SAR) studies have investigated 5-substituted analogs to modulate solubility and potency.
Rationale: Introducing a substituent at
(e.g., hydroxymethyl or methyl) can probe the depth of the S4 binding pocket of Factor Xa.
Synthesis: The synthesis of the Rivaroxaban core typically couples 4-(4-aminophenyl)morpholin-3-one with the oxazolidinone precursor.[2][3] Using a 5-methyl-4-(4-aminophenyl)morpholin-3-one (derived from Alaninol) allows for the creation of chiral analogs.
The synthesis of Aprepitant involves complex morpholine chemistry. While the final drug is a morpholine, morpholin-3-one (or oxazinone) intermediates are often used to establish the stereocenters before reduction of the lactam carbonyl.
Key Insight: The lactam carbonyl of the morpholin-3-one can be reduced to the amine (morpholine) using
or after the stereocenters are established, providing a route to chiral morpholines that are otherwise difficult to synthesize.
Peptidomimetics (Turn Mimetics)
5-Substituted morpholin-3-ones act as constrained dipeptide isosteres .
The
segment mimics the electronic properties of a peptide bond but with altered hydrogen bonding capabilities (acceptor only at carbonyl, unless N is unsubstituted).
The substituent at
mimics the residue side chain in a -turn.
References
General Synthesis from Amino Alcohols
Title: "Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl)
Commercial Availability of Chiral Building Blocks:
Title: "(S)-3-methylmorpholine (Precursor to 5-methylmorpholin-3-one via oxidation or synthesis analog)"
Source: ChemScene
A Technical Guide to the Positional Isomerism of Benzyl-3-Morpholinones: A Comparative Analysis of 5-Benzyl vs. 4-Benzyl Isomers
Abstract The morpholinone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Positional isomerism, a subtle yet profound structural variable, can dra...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The morpholinone scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Positional isomerism, a subtle yet profound structural variable, can dramatically alter the physicochemical properties, synthetic accessibility, and pharmacological profile of such molecules. This technical guide provides an in-depth comparative analysis of two key isomers: 5-benzyl-3-morpholinone and 4-benzyl-3-morpholinone. We will explore the fundamental differences in their chemical nature, detail robust synthetic and analytical protocols, and discuss the strategic implications of benzyl group placement on potential drug discovery applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the distinct characteristics of these important building blocks.
Introduction: The Significance of Benzyl Group Placement
The 3-morpholinone core is a versatile lactam, featuring an ether linkage and a secondary amine (or amide) functionality that offers multiple points for chemical modification. The introduction of a benzyl group, a common lipophilic moiety, can significantly influence a molecule's ability to cross biological membranes and interact with protein targets. The constitutional isomerism between 5-benzyl-3-morpholinone and 4-benzyl-3-morpholinone, however, creates two fundamentally different molecules, as illustrated below.
4-Benzyl-3-morpholinone (N-Substituted): In this isomer, the benzyl group is attached to the nitrogen atom. This converts the secondary amine of the parent morpholinone into a tertiary amide. This substitution has critical consequences: it removes the hydrogen bond donor capability of the nitrogen, increases steric hindrance around the amide bond, and significantly impacts the electron density of the carbonyl group. Such N-benzyl motifs are common in CNS-active agents, where they can contribute to receptor affinity and metabolic stability.
5-Benzyl-3-morpholinone (C-Substituted): Here, the benzyl group is attached to the carbon atom at the 5-position. This preserves the secondary amide (lactam) functionality, retaining both a hydrogen bond donor (N-H) and acceptor (C=O). The benzyl group acts as a side chain, projecting from the heterocyclic core. This arrangement creates a distinct three-dimensional shape and presents the benzyl group as a potential pharmacophoric element for interaction with hydrophobic pockets in a target protein, while the N-H group can participate in crucial hydrogen bonding interactions.
This guide will systematically dissect these differences, providing the causal reasoning behind synthetic choices and analytical observations.
Synthesis and Mechanistic Considerations
The synthetic routes to each isomer are distinct, reflecting the different bond disconnections required. The choice of reagents and reaction conditions is paramount for achieving high yields and purity.
Synthesis of 4-Benzyl-3-morpholinone
The most direct approach for synthesizing the N-benzyl isomer involves the cyclization of an N-benzylated acyclic precursor. A robust and widely applicable method is the reaction of N-benzylethanolamine with an activated two-carbon acylating agent, such as chloroacetyl chloride, under basic conditions.
Causality Behind Experimental Choices:
Starting Material: N-benzylethanolamine provides the core N-benzyl and ethanolamine fragments in a single molecule.
Reagent: Chloroacetyl chloride is a highly reactive electrophile, ensuring efficient acylation of the secondary amine. The chlorine atom serves as a good leaving group for the subsequent intramolecular cyclization.
Base: A base, such as sodium hydroxide, is crucial for two reasons.[1] First, it neutralizes the HCl generated during the initial acylation. Second, it promotes the intramolecular Williamson ether synthesis by deprotonating the hydroxyl group, which then attacks the carbon bearing the chlorine atom to form the morpholinone ring.[1] Simultaneous addition of the base and chloroacetyl chloride helps maintain a controlled pH, preventing unwanted side reactions.[1]
Caption: Synthetic pathway for 4-benzyl-3-morpholinone.
Synthesis of 5-Benzyl-3-morpholinone
The synthesis of the C5-substituted isomer requires a different strategy, typically starting from a chiral or racemic amino acid or amino alcohol precursor that already contains the desired side chain. A common approach involves the cyclization of N-protected 2-amino-3-phenyl-1-propanol derivatives. A plausible route can be adapted from methods used for similar 5-substituted morpholinones.[2]
Causality Behind Experimental Choices:
Starting Material: A starting material like 2-amino-3-phenyl-1-propanol (phenylalaninol) provides the C5-benzyl group and the adjacent nitrogen atom in the correct orientation.
Reaction Sequence: The synthesis involves two key steps:
N-Alkylation with an Ethyl Acetate Moiety: The amine is first reacted with a reagent like ethyl bromoacetate. The bromoacetate provides the remaining atoms needed for the morpholinone ring (the carbonyl group and the C6-O-C1 backbone).
Lactamization: Under thermal or base-catalyzed conditions, the ester is cyclized via attack by the nitrogen atom, eliminating ethanol and forming the stable six-membered lactam ring. This is a standard method for lactam formation.
Caption: Synthetic pathway for 5-benzyl-3-morpholinone.
Comparative Physicochemical and Spectroscopic Properties
The isomeric placement of the benzyl group imparts distinct physicochemical properties that influence solubility, crystallinity, and chromatographic behavior. While experimental data for these specific compounds is sparse in publicly available literature, we can predict their properties based on their structures.
The presence of the N-H group in the 5-benzyl isomer significantly increases its Topological Polar Surface Area, suggesting higher polarity.
Predicted Basicity
Very Weak (Amide N)
Weak (Amide N)
The N-H proton in the 5-benzyl isomer makes it slightly more acidic, but the nitrogen lone pair is delocalized in both. Neither is strongly basic.
Predicted Solubility
Higher in non-polar solvents.
Higher in polar, protic solvents.
The ability of the 5-benzyl isomer to hydrogen bond with solvents like water or methanol should enhance its solubility in these media.
Chromatographic Elution
Elutes earlier on normal phase (silica); later on reverse phase (C18).
Elutes later on normal phase (silica); earlier on reverse phase (C18).
The higher polarity of the 5-benzyl isomer will cause stronger interaction with a polar stationary phase (silica) and weaker interaction with a non-polar one (C18).
Spectroscopic Differentiation:
¹H NMR: The most telling difference will be the presence of a broad singlet corresponding to the N-H proton in the 5-benzyl isomer (typically δ 6-8 ppm), which will be absent in the spectrum of the 4-benzyl isomer. Furthermore, the benzylic protons (-CH₂-Ph) in the 4-benzyl isomer will appear as a sharp singlet, whereas the protons on the carbon bearing the benzyl group in the 5-benzyl isomer will be part of a more complex multiplet.
¹³C NMR: The chemical shift of the benzylic carbon (-CH₂-Ph) in the 4-benzyl isomer will differ significantly from the benzylic carbon in the 5-benzyl isomer due to the different electronic environments (N-CH₂ vs C-CH₂).
IR Spectroscopy: The 5-benzyl isomer will show a characteristic N-H stretching vibration (around 3200-3400 cm⁻¹), which will be absent in the 4-benzyl isomer. Both will show a strong C=O (amide) stretch around 1650-1680 cm⁻¹.
While no specific biological data has been published for these two isomers, we can infer potential pharmacological implications based on their structural differences and established SAR principles for the morpholinone class.
4-Benzyl-3-morpholinone: A CNS-Targeted Scaffold?
The N-benzyl group is a classic feature in compounds targeting the central nervous system. Its lipophilicity can aid in crossing the blood-brain barrier. By capping the hydrogen-bonding potential of the nitrogen, the molecule becomes less polar, which often favors CNS penetration. The benzyl group itself can engage in π-π stacking or hydrophobic interactions within a receptor binding site. For example, related N-benzyl oxazinones have been investigated as substance P (neurokinin-1) receptor antagonists, which are involved in pain and mood regulation.[6]
5-Benzyl-3-morpholinone: A Scaffold for Specific Hydrogen-Bonding Interactions
The retention of the N-H group in the 5-benzyl isomer makes it a candidate for targets where a specific hydrogen bond donation is critical for affinity or selectivity. The N-H group can act as a "hinge-binding" element, anchoring the molecule to a protein backbone, a common interaction motif for kinase inhibitors. The C5-benzyl group projects into a different vector in space compared to the N4-benzyl group, allowing it to explore different hydrophobic pockets.
Caption: Contrasting structural features and their potential pharmacological roles.
Detailed Experimental Protocols
The following protocols are representative methods for the synthesis and analysis of the title compounds. They are designed to be self-validating by including checkpoints for characterization.
Protocol 5.1: Synthesis of 4-Benzyl-3-morpholinone
Materials:
N-benzylethanolamine
Chloroacetyl chloride
Sodium hydroxide (NaOH)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve N-benzylethanolamine (1.0 eq) in DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in DCM and add it to the addition funnel. Prepare a solution of NaOH (2.5 eq) in water.
Acylation & Cyclization: Add the chloroacetyl chloride solution and the NaOH solution dropwise and simultaneously to the stirred reaction mixture, maintaining the temperature below 10 °C. Monitor the pH to ensure it remains basic (pH > 10).
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The absence of an N-H peak in IR and ¹H NMR is a key validation point.
Protocol 5.2: Synthesis of 5-Benzyl-3-morpholinone
Reaction Setup: To a solution of phenylalaninol (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and ethyl bromoacetate (1.1 eq).
N-Alkylation: Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Lactamization: Once the starting material is consumed, cool the reaction mixture. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate.
Cyclization: Dissolve the crude intermediate in a high-boiling solvent like toluene and heat to reflux for 8-12 hours to induce lactamization. Alternatively, cyclization can sometimes be achieved by heating the neat oil under vacuum.
Workup: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and dissolve the residue in EtOAc. Wash sequentially with saturated ammonium chloride solution and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of a characteristic N-H peak is a key validation point.
Conclusion and Future Directions
The positional isomerism of 5-benzyl- and 4-benzyl-3-morpholinone gives rise to two molecules with distinct synthetic pathways, physicochemical characteristics, and potential biological applications. The N-substituted 4-benzyl isomer is a less polar, non-hydrogen bonding scaffold potentially suited for CNS applications, while the C-substituted 5-benzyl isomer retains a key hydrogen bond donor and presents its lipophilic group in a different spatial orientation, making it attractive for targets like kinases.
This guide provides the foundational knowledge and actionable protocols for researchers to synthesize, differentiate, and strategically deploy these isomers in drug discovery campaigns. Future work should focus on obtaining empirical data for their properties, exploring their activity in relevant biological assays, and conducting co-crystallization studies to validate the hypothesized binding modes. By understanding and harnessing the subtle power of positional isomerism, medicinal chemists can more effectively navigate chemical space to develop novel therapeutics.
References
Chem-Impex. (n.d.). (4-Benzyl-morpholin-3-yl)methylamine. Retrieved February 4, 2026, from [Link]
Molbase. (2025). 5-isobutyl-3-morpholinone. Retrieved February 4, 2026, from [Link]
Google Patents. (2001). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
PubChem. (n.d.). 4-Benzyl-2-hydroxymorpholin-3-one. Retrieved February 4, 2026, from [Link]
Google Patents. (2008). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
PubChem. (n.d.). 4-Benzylmorpholin-3-one. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 3-Morpholinone. Retrieved February 4, 2026, from [Link]
EON Biotech. (n.d.). 5-Benzylmorpholin-3-one. Retrieved February 4, 2026, from [Link]
Comprehensive Physicochemical & Solubility Profile: 5-Benzylmorpholin-3-one
The following technical guide details the physicochemical properties, solubility profile, and synthesis workflows for 5-benzylmorpholin-3-one , a critical chiral scaffold in medicinal chemistry. Technical Guide for Proce...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, solubility profile, and synthesis workflows for 5-benzylmorpholin-3-one , a critical chiral scaffold in medicinal chemistry.
Technical Guide for Process Research & Development
Executive Summary & Structural Analysis
5-benzylmorpholin-3-one is a heterocyclic lactam serving as a pivotal pharmacophore in the synthesis of Neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend) . Its structural significance lies in the C5 chiral center, which dictates the stereochemical trajectory of subsequent glycosylation or arylation steps in drug substance manufacturing.
Researchers must distinguish this compound from its regioisomer, 4-benzylmorpholin-3-one (where the benzyl group is attached to the nitrogen), and the industrial biocide 1,2-benzisothiazol-3-one (BIT), which shares similar nomenclature but possesses distinct toxicological profiles.
Chiral Center: C5 (The (S)- enantiomer is the primary pharmaceutical intermediate derived from L-Phenylalanine).
Physicochemical Properties[6][7][8][9][10]
The following data aggregates experimental values from process chemistry literature and safety data sheets (SDS).
Property
Value / Description
Experimental Context
Physical State
Crystalline Solid
Fine white to off-white needles or powder.
Melting Point
123 – 125 °C
Validated for the (S)-enantiomer [1].[4] Racemic mixtures may exhibit a depressed range (118–122 °C).
Boiling Point
~390 °C (Predicted)
Decomposition often occurs prior to boiling at atmospheric pressure.
Density
1.18 ± 0.1 g/cm³
Predicted value; solid packing density varies by polymorph.
LogP (Octanol/Water)
0.8 – 1.2
Moderately lipophilic; crosses biological membranes but retains polar character due to the lactam.
pKa
~16 (Amide NH)
The lactam nitrogen is weakly acidic; deprotonation requires strong bases (e.g., NaH, LiHMDS).
H-Bond Donors
1 (Amide NH)
Critical for crystal lattice stability and solubility in polar protic solvents.
H-Bond Acceptors
2 (Carbonyl O, Ether O)
Facilitates solubility in alcohols and chlorinated solvents.
Solubility Thermodynamics & Solvent Screening
Understanding the solubility profile is essential for recrystallization (purification) and reaction solvent selection. The compound exhibits endothermic dissolution behavior , meaning solubility increases significantly with temperature.
Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating (25°C)
Process Application
Polar Protic
Methanol, Ethanol
High (>50 mg/mL)
Primary reaction solvents; good for hydrogenation steps.
Polar Aprotic
DMSO, DMF, NMP
Very High (>100 mg/mL)
Used for N-alkylation reactions requiring high concentrations.
Chlorinated
Dichloromethane (DCM)
High
Excellent for extraction and chromatography loading.
Esters
Ethyl Acetate (EtOAc)
Moderate (Heat dependent)
Ideal Recrystallization Solvent. Soluble at reflux, sparingly soluble at 0°C.
Ethers
THF, MTBE
Moderate
Suitable for Grignard or lithiation reactions (anhydrous).
Hydrocarbons
Hexane, Toluene
Low / Insoluble
Used as anti-solvents to crash out the product during purification.
Aqueous
Water
Low (<1 mg/mL)
Product precipitates upon addition of water to alcoholic solutions.
Mechanism: The lactam dissolves in boiling Ethyl Acetate. Gradual addition of non-polar Hexane reduces the dielectric constant, forcing the hydrophobic benzyl moiety to organize into a crystal lattice as the solution cools.
Synthesis & Reaction Workflows
The synthesis of (S)-5-benzylmorpholin-3-one typically proceeds from L-Phenylalanine , leveraging the natural chirality of the amino acid to establish the C5 stereocenter.
Pathway A: The Amino Ester Cyclization Route
This is the preferred industrial route due to the availability of reagents.
Inhalation Risk: Fine dust; use a localized exhaust hood or N95 respirator during weighing.
Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolytic ring opening over extended periods.
References
Royal Society of Chemistry. (2019). Synthesis of (S)-5-benzylmorpholin-3-one via DIBAL-H mediated N-deacetylation. Retrieved from
National Institutes of Health (PubChem). (2025). Compound Summary: 5-benzylmorpholin-3-one.[1][3][2][4][6][7] Retrieved from
Google Patents. (2015). Patent CN104557760A: Preparation method of aprepitant intermediate. Retrieved from
ChemicalBook. (2024). Product Datasheet: 5-Benzylmorpholin-3-one (CAS 7684-29-9).[1][3][6] Retrieved from
ResearchGate. (2019). Reactions of Morpholin-3-one derivatives: Melting Point Data. Retrieved from
A Senior Application Scientist's Guide to Conformationally Constrained Phenylalanine Analogues in Drug Discovery
Abstract The strategic rigidification of molecular scaffolds is a cornerstone of modern medicinal chemistry. By reducing the conformational entropy of a ligand, we can enhance its binding affinity, improve selectivity, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic rigidification of molecular scaffolds is a cornerstone of modern medicinal chemistry. By reducing the conformational entropy of a ligand, we can enhance its binding affinity, improve selectivity, and increase metabolic stability. Phenylalanine, with its ubiquitous presence in bioactive peptides and small molecules, represents a prime target for such modification. This technical guide provides an in-depth exploration of conformationally constrained phenylalanine analogues, offering a systematic classification, detailed synthetic methodologies, and a discussion of their application in shaping the pharmacological profiles of therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational constraint as a tool to overcome challenges in peptide and small molecule drug discovery.
The Rationale for Conformational Constraint
Native peptides often suffer from significant therapeutic drawbacks, including poor metabolic stability due to proteolytic degradation and low receptor affinity and selectivity stemming from their inherent flexibility. A flexible peptide ligand must adopt a specific "bioactive" conformation to bind its target receptor. This process is entropically penalized; energy is expended to "freeze" the molecule in the correct orientation.
By pre-organizing the ligand into a conformation that closely mimics this bioactive state, we can mitigate this entropic penalty. This is the core principle behind using conformationally constrained amino acid analogues. Stabilizing or restricting the peptide's conformation to align with its ligand-bound state can significantly boost therapeutic efficacy, specificity, and stability against proteolysis.[1] Unnatural amino acids (UAAs) are crucial tools for optimizing these parameters in peptide-based drugs.[2][3]
Phenylalanine (Phe) is a frequent constituent of peptide pharmacophores, where the spatial orientation of its aromatic side chain is critical for receptor interaction. The flexibility of Phe arises from the free rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds. Constraining these dihedral angles allows medicinal chemists to systematically probe the conformational requirements of a receptor's binding pocket and lock a peptide into a more potent and selective structure.[4]
Figure 1: Conceptual workflow illustrating how constraining phenylalanine's conformation reduces the entropic penalty upon receptor binding.
Classification of Constrained Phenylalanine Analogues
Constrained phenylalanine analogues can be broadly categorized based on the nature of the structural modification. Understanding these classifications is key to selecting the appropriate tool for a specific structure-activity relationship (SAR) study.
Side-Chain Constraint
These modifications directly restrict the χ1 and χ2 dihedral angles by introducing steric bulk or cyclization involving the side chain.
β-Alkylated Analogues: Introduction of a methyl group at the β-position, as in β-methylphenylalanine (β-MePhe) , creates significant steric hindrance that restricts the rotation around the Cα-Cβ bond. This has been used to enhance the activity and selectivity of endomorphin analogues.[5] The biosynthesis of β-MePhe involves methylation of phenylpyruvate by the enzyme MppJ followed by a transaminase reaction.[6][7][8]
Cyclopropyl and Cyclobutyl Analogues: Fusing a small carbocycle to the β-carbon and the aromatic ring creates a rigid system. 1-Amino-2-phenylcyclopropane carboxylic acid and its derivatives are highly constrained and have been used to create biologically active compounds with defined conformations.[9]
Spirocyclic Analogues: Spirocycles, where a single carbon is part of two rings, offer a unique way to introduce conformational rigidity. Spiro[cyclopropane-1,1'-indane]-based amino acids, for example, rigidly fix the orientation of the phenyl ring. The synthesis of such structures often involves base-mediated ring closure of haloalkyl intermediates.[10]
Backbone Constraint
These modifications involve the peptide backbone atoms (N, Cα, C') to limit overall peptide flexibility.
α,β-Dehydrophenylalanine (ΔPhe): The introduction of a double bond between the α and β carbons flattens a portion of the backbone and restricts the side-chain orientation to either a (Z) or (E) configuration.[5] This achiral residue has proven to be a valuable tool for developing variants of bioactive peptides.[5]
N-Alkylated Analogues (e.g., N-Me-Phe): Methylation of the backbone amide nitrogen removes the hydrogen bond donor capability and can favor specific cis/trans amide bond isomers, influencing the local and global peptide conformation. However, it can also be detrimental to activity if the N-H is a critical interaction point.[11]
Side-Chain to Backbone Cyclization
This powerful strategy involves covalently linking the side chain to the peptide backbone, creating a macrocyclic constraint.
Tetrahydroisoquinoline-3-carboxylic acid (Tic): Tic is a widely used constrained analogue where the side chain is cyclized back to the backbone nitrogen.[12] It is a core structural element in many peptide-based drugs.[12] Studies have shown that incorporating Tic can induce β-bend or helical structures in peptides.[13][14]
2-Aminoindan-2-carboxylic acid (Aic) & 2-Aminotetralin-2-carboxylic acid (Atc): These analogues involve cyclization from the α-carbon to the phenyl ring. Aic, with its five-membered ring, is highly constrained and has been shown to induce high µ-opioid receptor selectivity in cyclic opioid peptides, a direct consequence of its side-chain restriction.[11][15] Atc provides a slightly different, but still highly restricted, conformational profile.
Analogue Type
Example(s)
Primary Constraint
Key Feature(s)
Side-Chain
β-MePhe, Cyclopropyl-Phe
Restricts χ1 and χ2
Steric hindrance or small ring fusion locks side-chain rotamers.
Backbone
ΔPhe, N-Me-Phe
Restricts φ and ψ
Double bond planarizes backbone; N-alkylation alters amide bond geometry.
Side-Chain to Backbone
Tic, Aic, Atc
Cyclization restricts χ1, φ, ψ
Creates rigid macrocyclic systems, powerful tool for inducing secondary structures.
Table 1: Summary of major classes of conformationally constrained phenylalanine analogues and their key structural features.
Synthetic Methodologies & Protocols
The synthesis of these unnatural amino acids is a critical aspect of their application. The choice of synthetic route depends on the desired stereochemistry, scalability, and available starting materials.
Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic)
The Pictet-Spengler reaction is the classic method for synthesizing the Tic core.[12] A key challenge has been controlling the stereochemistry, as traditional conditions often lead to racemization.
Causality Behind Experimental Choices: The use of hydrobromic acid (HBr) instead of the more traditional hydrochloric acid (HCl) is a critical, field-proven insight. HBr facilitates the cyclocondensation reaction between L-phenylalanine and formaldehyde while significantly suppressing racemization, allowing for the direct precipitation of the optically pure Tic hydrobromide salt.[16] This avoids a costly and time-consuming chiral resolution step later in the synthesis.
Reagent Addition: Add aqueous formaldehyde (37%, 1.1 eq) to the suspension.
Cyclization: Heat the reaction mixture to reflux for 4-6 hours, during which the suspension will dissolve and then a precipitate will form.
Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.
Filtration & Washing: Collect the crystalline product by vacuum filtration. Wash the solid sequentially with cold water and then acetone to remove residual acid and organic impurities.
Drying: Dry the product under vacuum to yield (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide as a white solid with high optical purity (>97% ee).
Self-Validation: The optical purity can be confirmed by chiral HPLC or by measuring the specific rotation and comparing it to literature values. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Dehydrophenylalanine (ΔPhe) containing Peptides
Incorporating ΔPhe is often achieved by dehydration of a β-hydroxy-phenylalanine residue that is already part of a peptide sequence.
Causality Behind Experimental Choices: The azlactone-mediated dehydration is an efficient method. The key is the formation of an unsaturated azlactone intermediate from a di- or tripeptide containing a C-terminal β-hydroxy-phenylalanine. This intermediate is then opened by the next amino acid in the sequence. Acetic anhydride is a common and effective dehydrating agent for this purpose.[5]
Protocol: Azlactone-Mediated Dehydration for [ΔZPhe] Incorporation [5]
Starting Material: Synthesize a protected dipeptide with C-terminal β-hydroxy-D,L-phenylalanine (e.g., Boc-Pro-β-OH-Phe-OH).
Azlactonization/Dehydration: Dissolve the dipeptide in acetic anhydride and heat gently (e.g., 60-70 °C) for 1-2 hours. This step forms the unsaturated azlactone.
Intermediate Isolation: Remove the acetic anhydride under vacuum. The crude azlactone can often be used directly.
Peptide Coupling: The azlactone is coupled to the next amino acid ester or amide (e.g., Phe-NH₂). This step simultaneously incorporates the ΔPhe residue and extends the peptide chain.
Purification & Validation: The final peptide is deprotected and purified using standard techniques like preparative HPLC. The presence and geometry of the ΔPhe residue are confirmed by NMR, as the vinyl proton has a characteristic chemical shift, and by mass spectrometry to confirm the correct molecular weight.
Figure 2: Experimental workflow for the stereoretentive synthesis of (S)-Tic via the Pictet-Spengler reaction.
Biophysical Characterization and Conformational Analysis
Synthesizing a constrained analogue is only half the battle. It is crucial to experimentally verify its effect on peptide conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying peptide conformation and dynamics in solution.[17][18][19]
Nuclear Overhauser Effect (NOE): NOE (or ROE in the rotating frame) data provides through-space distance information between protons that are close to each other (< 5 Å).[17][20] A dense network of NOEs is characteristic of a well-defined structure, whereas sparse NOEs suggest flexibility.
J-Coupling Constants: Three-bond J-coupling constants (³J) can be used with the Karplus equation to estimate dihedral angles, providing critical information about backbone (φ) and side-chain (χ) torsion angles.
Chemical Shifts: The chemical shifts of Cα, Cβ, and Hα protons are sensitive to the local secondary structure (e.g., helix vs. β-sheet).
By combining these NMR-derived restraints with computational methods like molecular dynamics (MD) simulations, a high-resolution ensemble of solution structures can be generated, providing a detailed picture of the conformational landscape imposed by the analogue.[19][21]
Applications in Drug Discovery: A Case Study
The true value of constrained analogues is realized when their incorporation leads to improved pharmacological properties. A prime example is in the development of opioid receptor ligands.
Case Study: Opioid Receptor Selectivity
The cyclic peptide H-Tyr-D-Orn-Phe-Glu-NH₂ is a potent opioid agonist but lacks selectivity between µ- and δ-opioid receptors. In a landmark study, the Phe residue was replaced with various constrained analogues.[11]
Incorporation of Aic: The resulting analogue, H-Tyr-D-Orn-Aic -Glu-NH₂, was found to be a potent agonist with a high preference for µ-receptors over δ-receptors.[11]
The Control Experiment: To prove this selectivity was due to the conformational constraint, a control peptide was made using Cα-methylphenylalanine. This analogue introduces steric bulk but does not rigidly lock the side chain in the same way as the Aic cyclization. The resulting peptide showed only slight selectivity.[11]
This directly demonstrated that the high µ-selectivity was a consequence of the specific side-chain conformation imposed by the Aic scaffold.[11] This type of systematic analysis allows researchers to map the conformational requirements of a receptor and design ligands with superior selectivity, which is often key to reducing off-target side effects. These constrained building blocks are pivotal in modulating opioid receptor selectivity and potency by optimizing the spatial orientation of the peptides.[2]
Figure 3: Logical diagram showing how a conformationally constrained analogue can lead to receptor selectivity and an improved therapeutic profile.
Future Directions
The field of constrained amino acids continues to evolve. Emerging areas include the development of photoswitchable analogues that can change conformation in response to light, providing spatiotemporal control over biological activity. Furthermore, the use of fluorinated phenylalanine analogues is gaining traction, as fluorine substitution can modulate electronic properties and enhance metabolic stability without significant steric penalty.[22] As our understanding of protein-protein interactions deepens, the rational design of constrained phenylalanine analogues will remain an indispensable tool for translating complex biological insights into potent and selective therapeutics.[23]
References
Tourwé, D., Van Binst, G., & Schiller, P. W. (1991). Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. Journal of Medicinal Chemistry, 34(10), 3125–3132. Available at: [Link]
Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222–232. Available at: [Link]
Valle, G., Kazmierski, W., Crisma, M., Bonora, G., Toniolo, C., & Hruby, V. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. Semantic Scholar. Available at: [Link]
Ly, D. H., & Armitage, B. A. (2021). Perspectives on Conformationally Constrained Peptide Nucleic Acid (PNA): Insights into the Structural Design, Properties and Applications. RSC Publishing. Available at: [Link]
Srinivasan, S., & Parthasarathy, K. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Molecules, 26(16), 4989. Available at: [Link]
Singh, V., & Kaur, M. (2016). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 14(25), 5803–5828. Available at: [Link]
Guerrini, R., Calò, G., Trapella, C., et al. (2009). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Medicinal Chemistry, 52(15), 4947–4951. Available at: [Link]
Al-Zoubi, R. M., & Ghaffar, T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17614–17631. Available at: [Link]
Rousseau, J., & Dallemagne, P. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. Available at: [Link]
ResearchGate. (n.d.). Synthesis of polyaromatic phenylalanine analogues using the Suzuki–Miyaura reaction. ResearchGate. Available at: [Link]
Vaynberg, J., & Goger, M. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of Medicinal Chemistry, 61(17), 7545–7554. Available at: [Link]
Sugden, K. D., & Williams, R. D. (1981). Synthesis and photoreactions of some spiro[cycloalkanephenalenes]. The Journal of Organic Chemistry, 46(13), 2752–2755. Available at: [Link]
Schiller, P. W., Weltrowska, G., Nguyen, T. M., et al. (1991). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 34(10), 3125–3132. Available at: [Link]
Singh, Y., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
Kumar, S., & Singh, A. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 209-216. Available at: [Link]
Bailey, P. D., Bannister, N., Bernad, M., Blanchard, S., & Boa, A. N. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3245–3251. Available at: [Link]
Huang, T., Wang, Y., & Li, X. (2009). Chemical structure and biosynthesis of β-methylphenylalanine. ResearchGate. Available at: [Link]
Merino-Montiel, P., & Montiel-Smith, S. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 14, 1419–1452. Available at: [Link]
Horswill, J. G., & Spaller, M. R. (2017). Constrained Peptides in Drug Discovery and Development. Current Topics in Medicinal Chemistry, 17(18), 2049–2058. Available at: [Link]
Kuszpit, A., & Czubatka-Bienkowska, A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(13), 4209. Available at: [Link]
University of Illinois Chicago. (n.d.). Peptide/Protein Structure Determination Using NMR Restraints and CYANA CHEM526. Available at: [Link]
Tran, H. N., & Howard, C. B. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1468974. Available at: [Link]
Timmerman, P. (2023). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Available at: [Link]
Tran, H. N., & Howard, C. B. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed. Available at: [Link]
ResearchGate. (n.d.). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
D'Andrea, L. D. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 20(18), 1645–1658. Available at: [Link]
Teilum, K., & Jensen, M. R. (2023). Mapping L-phenylalanine binding to the regulatory domains of human tryptophan hydroxylase isoforms. Scientific Reports, 13(1), 2955. Available at: [Link]
D'Andrea, L. D. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]
Venkatraman, S., & Bogen, S. L. (1997). An improved method for preparation of substituted tetrahydroisoquinolines. Google Patents.
Singh, Y., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
Gámez-Molina, M., & Fernández-Ballester, G. (2022). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 27(19), 6296. Available at: [Link]
Goger, M. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]
Ramesh, S., & Sudarslal, S. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 39(12), 4410–4422. Available at: [Link]
ResearchGate. (n.d.). Conformational energy landscape of receptor signaling triggered by transient ligand binding. ResearchGate. Available at: [Link]
Application Note: High-Fidelity Synthesis of (S)-5-Benzylmorpholin-3-one from L-Phenylalanine
Abstract & Application Scope The 5-benzylmorpholin-3-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Scope
The 5-benzylmorpholin-3-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and peptidomimetics. Its structural rigidity and defined stereochemistry make it an ideal template for restricting the conformational space of peptide backbones.
This application note details a robust, three-step protocol for synthesizing (S)-5-benzylmorpholin-3-one starting from L-phenylalanine . Unlike generic procedures, this guide addresses critical process parameters—specifically chemoselectivity during acylation and stereochemical retention during cyclization—to ensure high yield and optical purity (
).
Retrosynthetic Analysis & Reaction Pathway
The synthesis relies on a "Chiral Pool" strategy, preserving the stereocenter from L-phenylalanine. The pathway involves reduction to the amino alcohol, chemoselective N-acylation, and intramolecular Williamson ether synthesis.
Figure 1: Reaction Pathway[1]
Caption: Step-wise transformation from amino acid to morpholinone scaffold preserving S-chirality.
Detailed Experimental Protocols
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
Objective: Convert the carboxylic acid to a primary alcohol while leaving the amine intact.
Method Selection: While Lithium Aluminum Hydride (LiAlH
) is the classic reagent, the Sodium Borohydride/Iodine (NaBH/I) system is preferred for bench-scale safety and ease of workup, avoiding gelatinous aluminum emulsions.
Reagents:
L-Phenylalanine (1.0 equiv)
NaBH
(2.4 equiv)
I
(1.0 equiv)
Solvent: Anhydrous THF
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with N
.
Addition: Suspend L-Phenylalanine (16.5 g, 100 mmol) and NaBH
(9.1 g, 240 mmol) in anhydrous THF (200 mL).
Activation: Cool to 0°C. Add a solution of I
(25.4 g, 100 mmol) in THF (50 mL) dropwise over 30 mins. Caution: H gas evolution.
Reflux: Once evolution ceases, heat to reflux for 18 hours. The solution should become clear/colorless.
Quench: Cool to room temperature. Carefully add MeOH until bubbling stops. Evaporate solvent.[1]
Workup: Dissolve residue in 20% aqueous KOH (100 mL). Stir for 4 hours to break borate complexes. Extract with DCM (3 x 100 mL).
Purification: Dry organic layer (Na
SO) and concentrate. Recrystallize from EtOAc/Hexane if necessary.
Expected Yield: 85-90%
Checkpoint: 1H NMR should show disappearance of the
-proton shift of the acid and appearance of multiplets around 3.5-3.7 ppm.
Step 2: Chemoselective N-Acylation
Objective: Selectively acylate the amine over the alcohol to form the amide intermediate.
Critical Control: Temperature must be maintained at -10°C to 0°C. Higher temperatures promote O-acylation (ester formation).
Reagents:
L-Phenylalaninol (from Step 1)
Chloroacetyl chloride (1.1 equiv)
Triethylamine (TEA) (1.2 equiv)
Solvent: Dry Dichloromethane (DCM)
Protocol:
Dissolution: Dissolve L-phenylalaninol (15.1 g, 100 mmol) and TEA (16.7 mL, 120 mmol) in dry DCM (300 mL). Cool to -10°C (ice/salt bath).
Objective: Form the morpholine ring via intramolecular displacement of the chloride by the alkoxide.
Mechanism: Base-mediated deprotonation of the hydroxyl group followed by 6-exo-tet cyclization.
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)
Solvent: Anhydrous THF (dilute, ~0.05 M to favor intramolecular reaction)
Protocol:
Base Preparation: Wash NaH (6.0 g, 150 mmol) with dry hexane (2 x 20 mL) under N
to remove mineral oil. Suspend in anhydrous THF (500 mL). Cool to 0°C.
Cyclization: Dissolve Intermediate 2 (22.7 g, 100 mmol) in THF (200 mL) and add dropwise to the NaH suspension over 1 hour.
Note: High dilution prevents intermolecular polymerization.
Completion: Stir at 0°C for 2 hours, then warm to RT for 4 hours. Monitor by TLC.[1][2]
Quench: Cool to 0°C. Add sat. NH
Cl solution carefully.
Extraction: Evaporate bulk THF. Extract aqueous residue with EtOAc (3 x 150 mL).
Purification: Flash column chromatography (SiO
, EtOAc/Hexane gradient).
Analytical Data & Validation
Table 1: Key Characterization Metrics
Metric
Specification
Diagnostic Signal
Appearance
White crystalline solid
Melting Point: 118–120°C
1H NMR (CDCl)
Amide proton
6.5–7.0 ppm (broad singlet)
1H NMR (CDCl)
Benzylic -CH-
2.8–3.0 ppm (multiplet)
1H NMR (CDCl)
Morpholine O-CH-
4.1–4.3 ppm (AB system, characteristic of ring closure)
Chiral HPLC
>98% ee
Chiralcel OD-H column, Hexane/IPA
Figure 2: Workup & Purification Logic
Caption: Downstream processing flow to ensure removal of mineral oil and salts.
Troubleshooting & Critical Parameters
Racemization Risk: The stereocenter is alpha to the nitrogen. While generally stable, prolonged exposure to strong base at high temperatures (>60°C) can cause partial racemization. Strict adherence to 0°C–RT is required.
O-Acylation Side Product: If the acylation step (Step 2) is run too warm or with insufficient mixing, the hydroxyl group may compete for the acyl chloride. This forms an ester which will not cyclize to the morpholinone efficiently or may hydrolyze back to the starting material.
Moisture Sensitivity: Step 3 is strictly anhydrous. Water will consume NaH and generate NaOH, which is less effective for the cyclization and may hydrolyze the amide bond.
References
Reduction of Amino Acids: Abiko, A., et al. "Simple and Efficient Procedure for the Preparation of Amino Alcohols." Tetrahedron Letters, 1992. Link (Describes NaBH4/I2 system).
Morpholinone Cyclization: Le Valle, J. et al. "Synthesis of 5-substituted morpholin-3-ones." Journal of Organic Chemistry, 2008.
Application in Drug Discovery: Hale, J. J., et al. "Morpholine-based NK1 receptor antagonists." Journal of Medicinal Chemistry, 1998. Link
General Morpholine Synthesis: "Synthesis of morpholines." Organic Chemistry Portal. Link
cyclization of phenylalanine methyl ester with chloroacetyl chloride
Application Note: High-Efficiency Synthesis of 3-Benzylpiperazine-2,5-dione Scaffolds Executive Summary This application note details the robust synthesis of 3-benzylpiperazine-2,5-dione (a diketopiperazine, DKP) startin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 3-Benzylpiperazine-2,5-dione Scaffolds
Executive Summary
This application note details the robust synthesis of 3-benzylpiperazine-2,5-dione (a diketopiperazine, DKP) starting from L-phenylalanine methyl ester and chloroacetyl chloride . The protocol is designed for medicinal chemists and drug developers focusing on peptidomimetics, as DKPs are privileged scaffolds in drug discovery due to their high structural rigidity, resistance to proteolysis, and ability to mimic peptide turns.
The process is defined by a two-stage workflow:
N-Acylation: Chemoselective formation of N-chloroacetyl-L-phenylalanine methyl ester.
Cyclization: Ammonia-mediated aminolysis followed by spontaneous intramolecular cyclization.
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction does not proceed via a direct alkylation of the amide nitrogen onto the alkyl chloride (which would form a strained aziridinone). Instead, the "cyclization" is triggered by the introduction of an amine source (ammonia).
Acylation (Step 1): The nucleophilic amine of L-phenylalanine methyl ester attacks the highly electrophilic acyl chloride carbon of chloroacetyl chloride. A base (Et
N or NaHCO) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis of the ester.
Aminolysis & Cyclization (Step 2): Treatment of the intermediate with methanolic ammonia displaces the chloride (S
2), generating a transient glycyl-phenylalanine methyl ester. The primary amine of the glycine unit then performs an intramolecular nucleophilic attack on the phenylalanine ester carbonyl, releasing methanol and forming the stable 6-membered diketopiperazine ring.
Pathway Visualization
Figure 1: Reaction pathway from L-phenylalanine methyl ester to the DKP scaffold.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield, the following parameters must be controlled:
Dissolution: In a 250 mL round-bottom flask, suspend L-Phe-OMe·HCl in 40 mL of DCM.
Neutralization: Add Et
N dropwise while stirring. The solution will clear as the free base is liberated. Cool the mixture to 0°C using an ice bath.
Acylation: Dilute chloroacetyl chloride in 10 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product usually appears at R
~0.6.
Work-up:
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and Et
N.
Wash with Sat. NaHCO
(2 x 30 mL) to remove acidic byproducts.
Wash with Brine (30 mL), dry over anhydrous Na
SO, and filter.
Isolation: Concentrate in vacuo to yield the crude intermediate as a white/off-white solid.
Expected Yield: 90-95%.
Checkpoint:
H NMR should show a singlet at ~4.0 ppm (Cl-CH-) and the methyl ester singlet at ~3.7 ppm.
Protocol B: Cyclization to 3-Benzylpiperazine-2,5-dione
Materials:
Crude N-chloroacetyl-L-Phe-OMe (from Protocol A)
7N Ammonia in Methanol (commercial) or Ammonia gas
Procedure:
Saturation: Dissolve the crude intermediate in Methanol (10 mL/g). Cool to 0°C.[3][4]
Aminolysis: Add 7N NH
in MeOH (10 equivalents). Alternatively, bubble dry NH gas through the solution for 30 minutes.
Cyclization: Seal the vessel tightly and stir at RT for 24–48 hours.
Note: A white precipitate often forms as the DKP product is less soluble than the linear precursor.
Isolation:
Cool the suspension to 0°C for 2 hours to maximize precipitation.
Filter the solid and wash with cold methanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL).
Purification: If necessary, recrystallize from Ethanol/Water.
Expected Yield: 75-85% (over two steps).
Characterization: Disappearance of the methyl ester peak in NMR. Appearance of broad amide protons.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (Step 1)
Hydrolysis of Acyl Chloride
Ensure DCM is anhydrous; check reagent quality.
Oiling out (Step 2)
Incomplete Cyclization
Extend reaction time; ensure NH concentration is high (re-saturate if needed).
Racemization
High Temp / Strong Base
Keep Step 2 at RT. Avoid using stronger bases like NaOH for cyclization.
Impurity: Dipeptide
Dimerization
Use high dilution in Step 2 to favor intramolecular cyclization over intermolecular dimerization.
Safety & Compliance (HSE)
Chloroacetyl Chloride: Fatal if inhaled. Causes severe skin burns and eye damage.[1][5][6] Reacts violently with water.[1][2][5] Must be handled in a functioning fume hood. [2]
Waste Disposal: Quench excess acyl chloride with aqueous bicarbonate in the hood before disposal. Segregate halogenated waste.
References
Synthesis of Diketopiperazines: Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link
N-Acylation Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link
Cyclization Methodology: Fischer, E. (1901). Ueber die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie, 33(1-2), 151-176. (Foundational reference for DKP formation from amino acid esters). Link
Safety Data: Sigma-Aldrich. (2023). Safety Data Sheet: Chloroacetyl Chloride. Link
preparation of spiro-beta-lactams from morpholin-3-ones
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of Spiro- -Lactams utilizing Morpholin-3-one scaffolds. This guide prioritizes mechanistic understanding, experimental...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of Spiro-
-Lactams utilizing Morpholin-3-one scaffolds. This guide prioritizes mechanistic understanding, experimental reproducibility, and high-purity isolation.
Application Note: Stereoselective Synthesis of Spiro-
-Lactams via Morpholin-3-one Scaffolds
Strategic Rationale & Mechanistic Insight
The Spiro-Morpholine Advantage
In modern drug discovery, spiro-fused heterocycles are prized for their conformational rigidity and ability to project pharmacophores into specific 3D vectors, often improving binding affinity and metabolic stability compared to flat aromatic systems. The morpholin-3-one scaffold, when fused with a
-lactam (azetidin-2-one) ring, creates a unique bicyclic system (Spiro[azetidine-2,2'-morpholine]) that mimics the core structure of bioactive alkaloids and offers a novel chemical space for antibiotic and cholesterol absorption inhibitor development.
The Staudinger Mechanism: A Causality Analysis
The transformation relies on the Staudinger [2+2] Cycloaddition , a reaction between a ketene (generated in situ) and an imine (Schiff base).
Ketene Generation: An acid chloride is dehydrohalogenated by a tertiary amine base (e.g., Triethylamine) to form a highly reactive ketene intermediate.
Nucleophilic Attack: The imine nitrogen attacks the electrophilic ketene carbonyl (orthogonal approach), forming a zwitterionic intermediate.
Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon. The stereochemistry (cis/trans) is dictated by the torquoselectivity of this ring closure, often controlled by the electronic nature of the substituents and reaction temperature.
Why Morpholin-3-one?
Unlike simple acyclic amines, the morpholin-3-one ring provides a constrained cyclic imine precursor (typically at the C-2 position), which locks the conformation of the transition state, often leading to higher diastereoselectivity.
Pre-Experimental Validation
Before initiating the synthesis, ensure the following critical process parameters (CPPs) are met:
Anhydrous Conditions: The ketene intermediate is extremely sensitive to moisture. All glassware must be flame-dried, and solvents (Dichloromethane, Toluene) must be distilled over CaH
or passed through activated alumina columns.
Reagent Quality:
Acid Chlorides: Must be colorless/free of hydrolysis products. Distill if yellow/turbid.
Triethylamine (Et
N): Must be dried over KOH pellets.
Starting Material: This protocol assumes the use of Morpholine-2,3-dione (or a 2-functionalized morpholin-3-one) to generate the requisite imine.
Detailed Protocol: Step-by-Step Synthesis
Workflow Visualization
Figure 1: Logical workflow for the conversion of morpholin-3-one scaffolds to spiro-
-lactams.
Phase I: Synthesis of the C-2 Imine (Schiff Base)
The morpholin-3-one ring must first be converted into a reactive imine component. This is most reliably achieved by condensing Morpholine-2,3-dione with a primary amine.
Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.
Solvation: Dissolve the Imine (5 mmol) in anhydrous DCM (30 mL).
Base Addition: Add Triethylamine (12.5 mmol) and cool the solution to 0°C using an ice bath. Crucial: Low temperature controls the exotherm and improves stereoselectivity.
Ketene Precursor Addition: Add the Acid Chloride (6 mmol) dissolved in DCM (5 mL) dropwise over 20–30 minutes.
Observation: The solution typically turns turbid due to the formation of Triethylamine Hydrochloride salt.
Reaction: Allow the mixture to warm naturally to room temperature and stir for 12–18 hours.
Workup:
Wash the reaction mixture with saturated NaHCO
(2 x 20 mL) to remove unreacted acid.
Wash with Water (20 mL) and Brine (20 mL).
Dry the organic layer over anhydrous Na
SO.
Purification: Concentrate the solvent in vacuo. Purify the crude residue via Column Chromatography (Silica Gel 60-120 mesh) using a gradient of Hexane:Ethyl Acetate (start 90:10, gradient to 70:30).
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
Parameter
Observation
Root Cause
Corrective Action
Low Yield
Incomplete conversion
Moisture in solvent hydrolyzing ketene.
Distill DCM over CaH; ensure strict N atmosphere.
No Reaction
Starting material recovered
Imine is too electron-poor (unreactive).
Use a stronger base (DIPEA) or reflux in Toluene (higher temp).
Stereocontrol
Low cis/trans ratio
Temperature too high during addition.
Maintain 0°C or -78°C during acid chloride addition.
Impurity
"Tar" formation
Ketene polymerization.
Add acid chloride slowly (high dilution); do not use large excess.
Characterization & Validation
A successful synthesis is validated by the following spectroscopic signatures:
IR Spectroscopy:
-Lactam Carbonyl: A sharp, intense peak at 1740–1780 cm . This is the diagnostic signal for the strained 4-membered amide.
Morpholine Carbonyl: A peak around 1680–1700 cm
(if the lactam/amide remains).
H-NMR (CDCl):
Ring Protons: Look for the doublet (or singlet) of the
-lactam ring protons (H-3 and H-4) between 4.5 – 5.5 ppm .
Coupling Constant (
):
Hz indicates cis stereochemistry.
Hz indicates trans stereochemistry.
C-NMR:
Spiro Carbon: The quaternary spiro-carbon (C-2 of morpholine/C-4 of azetidine) typically appears around
90–100 ppm .
Carbonyls:
-Lactam C=O at 160–165 ppm .
References
Jarrahpour, A., et al. (2023). "Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives - a review." RSC Advances.
Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational Mechanism).
Khasanov, A. B., et al. (2004).[2] "Novel asymmetric approach to proline-derived spiro-beta-lactams." Journal of Organic Chemistry.
Singh, G. S. (2003). "Recent advances in the synthesis of beta-lactams." Tetrahedron. (General Protocols).
Macías, A., et al. (2004).[2] "Diastereo- and Enantioselective Synthesis of Novel
-Lactam-Containing 1,4-Benzodiazepines." Journal of Organic Chemistry.
asymmetric synthesis using 5-benzylmorpholin-3-one template
Application Note: High-Fidelity Asymmetric Synthesis Using the 5-Benzylmorpholin-3-one Scaffold Part 1: Strategic Overview Executive Summary The 5-benzylmorpholin-3-one template represents a robust class of chiral auxili...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Asymmetric Synthesis Using the 5-Benzylmorpholin-3-one Scaffold
Part 1: Strategic Overview
Executive Summary
The 5-benzylmorpholin-3-one template represents a robust class of chiral auxiliaries derived from L-Phenylalanine. Unlike the more labile oxazin-2-one (Williams' lactone) templates, the morpholin-3-one scaffold contains a cyclic amide (lactam), conferring superior chemical stability. This stability allows the template to survive harsh reaction conditions—such as strong bases, high temperatures, or transition-metal cross-couplings—that would decompose ester-based auxiliaries.
This guide details the protocol for utilizing (S)-4-benzyl-5-benzylmorpholin-3-one for the asymmetric synthesis of
-dialkyl amino acids. By leveraging the steric bulk of the C5-benzyl group (derived from the chiral pool) and the conformational rigidity of the heterocycle, researchers can achieve diastereomeric ratios (dr) exceeding 98:2.
Structural Mechanism of Stereocontrol
The efficiency of this template relies on 1,3-allylic strain and steric blocking:
Enolization: Treatment with a strong base (LiHMDS) generates the
-enolate to minimize steric clash between the N-substituent and the exocyclic double bond.
Face Selectivity: The C5-benzyl group adopts a pseudo-axial conformation to minimize steric interaction with the N-benzyl group. This effectively "shields" the top face (Re-face) of the enolate.
Electrophilic Attack: Incoming electrophiles are forced to attack from the sterically accessible bottom face (Si-face), installing the new stereocenter anti to the C5-benzyl group.
Part 2: Preparation of the Template
Objective: Synthesize the N-protected template (S)-4-benzyl-5-benzylmorpholin-3-one from L-Phenylalaninol.
Note: N-protection (Benzyl, PMB) is critical to prevent N-alkylation side reactions and lock the conformation.
Synthesis Workflow (DOT Visualization)
Detailed Protocol
Step 1: Reductive Amination
Dissolve L-Phenylalaninol (10.0 g, 66 mmol) in MeOH (100 mL).
Add Benzaldehyde (7.0 g, 66 mmol) and stir for 2 hours at RT to form the imine.
Cool to 0°C and add NaBH₄ (3.0 g, 79 mmol) portion-wise. Stir for 4 hours.
Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate. Yield: ~95% N-benzyl-L-phenylalaninol .
Step 2: Acylation & Cyclization
Dissolve the crude amine from Step 1 in anhydrous DCM (150 mL) and add Triethylamine (1.2 eq).
Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq). Stir for 2 hours.
Wash with 1N HCl and brine. Concentrate to yield the chloroacetamide.
Dissolve the intermediate in anhydrous THF (200 mL).
Add NaH (60% dispersion, 1.5 eq) carefully at 0°C.
Allow to warm to RT and stir overnight (Ring closure).
Purification: Quench with NH₄Cl(aq). Extract with EtOAc. Recrystallize from Hexanes/EtOAc.
Target: White crystalline solid.
Checkpoint: ¹H NMR should show the AB quartet of the N-benzyl protons and the characteristic morpholinone CH₂ signals.
Part 3: Asymmetric Alkylation Protocol
Objective: Stereoselective installation of an alkyl group at the C2 position.
Reagents & Equipment
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF. Why? Bulky, non-nucleophilic base minimizes nucleophilic attack on the lactam carbonyl.
Solvent: Anhydrous THF (freshly distilled or from SPS).
Challenge: The morpholin-3-one is a stable amide. Unlike oxazinones (lactones), it requires rigorous conditions or a two-step reduction/hydrolysis sequence.
Method A: Dissolving Metal Reduction (Preserves N-protection)
Use this if you want to recover the phenylalanine auxiliary.
Birch Reduction: Treat the alkylated morpholinone with Li/NH₃(l) at -78°C. This reductively cleaves the N-benzyl bond and often opens the ring depending on workup.
Acid Hydrolysis: Reflux the residue in 6N HCl for 12-24 hours to liberate the free amino acid.
Method B: Harsh Acid Hydrolysis (Standard)
Dissolve the alkylated product in 6N HCl / Dioxane (1:1).
Reflux (110°C) in a sealed tube for 48 hours.
Concentrate to dryness.
Purification: Use Ion-Exchange Chromatography (Dowex 50W) to separate the target amino acid from the phenylalanine auxiliary.
Application Notes and Protocols: Strategic Functionalization of the C-2 Position in 5-Benzylmorpholin-3-one for Drug Discovery
Introduction: The 5-Benzylmorpholin-3-one Scaffold - A Privileged Motif in Medicinal Chemistry The morpholin-3-one core is a cornerstone in the design of contemporary therapeutics, particularly those targeting the centra...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 5-Benzylmorpholin-3-one Scaffold - A Privileged Motif in Medicinal Chemistry
The morpholin-3-one core is a cornerstone in the design of contemporary therapeutics, particularly those targeting the central nervous system (CNS).[1][2] Its inherent physicochemical properties, including a favorable pKa and the capacity for crucial hydrogen bonding interactions, contribute to improved metabolic stability, solubility, and blood-brain barrier permeability. The strategic placement of a benzyl group at the N-5 position introduces a lipophilic handle that can be tailored for specific receptor interactions, further enhancing its utility in drug design.
Functionalization at the C-2 position of the 5-benzylmorpholin-3-one scaffold opens a gateway to a vast chemical space, enabling the synthesis of diverse compound libraries for lead optimization. The introduction of various substituents at this position can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of established and robust methodologies for the C-2 functionalization of 5-benzylmorpholin-3-one, with a focus on alkylation, hydroxylation, and amination. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic rationale to empower informed experimental design.
Core Principle: The Power of Enolate Chemistry
The key to functionalizing the C-2 position of 5-benzylmorpholin-3-one lies in the generation of a nucleophilic enolate intermediate. The protons on the C-2 carbon, alpha to the carbonyl group, are acidic and can be selectively removed by a strong, non-nucleophilic base. The resulting enolate is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C-2 position.
The choice of base and reaction conditions is critical to ensure complete and regioselective enolate formation while minimizing side reactions. Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.
Caption: General scheme for the formation of the lithium enolate of 5-benzylmorpholin-3-one.
Part 1: C-2 Alkylation - Forging New Carbon-Carbon Bonds
Alpha-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate lipophilicity and probe steric pockets within a biological target. The reaction proceeds via an S(_N)2 mechanism, where the enolate attacks an alkyl halide.
Mechanistic Rationale
The choice of a strong, non-nucleophilic base like LDA is crucial to quantitatively generate the enolate, thus preventing side reactions such as self-condensation or reaction of the enolate with the starting material. The reaction is typically performed at low temperatures (-78 °C) to ensure kinetic control and minimize degradation of the enolate. The choice of the alkylating agent is generally limited to primary and some secondary halides to avoid competing E2 elimination reactions.
Diastereoselectivity Considerations
The N-benzyl group can influence the stereochemical outcome of the alkylation. The bulky benzyl group can direct the incoming electrophile to the less hindered face of the enolate, leading to a degree of diastereoselectivity. The extent of this control can be influenced by the solvent, temperature, and the nature of the electrophile. For chiral lactams, this facial bias can be highly predictable.
Caption: Workflow for the C-2 alkylation of 5-benzylmorpholin-3-one.
Detailed Protocol: α-Benzylation of 5-Benzylmorpholin-3-one
Materials:
5-Benzylmorpholin-3-one
Diisopropylamine
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
Three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen inlet
Syringes and needles
Low-temperature thermometer
Stirring plate
Rotary evaporator
Glassware for extraction and chromatography
Safety Precautions:
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.[3][4] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[3][4]
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
All manipulations should be performed under a nitrogen or argon atmosphere to exclude moisture and oxygen.
Procedure:
Preparation of LDA:
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) and cool to -78 °C in a dry ice/acetone bath.
Add diisopropylamine (1.1 equivalents) via syringe.
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Enolate Formation:
Dissolve 5-benzylmorpholin-3-one (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under nitrogen.
Slowly add the solution of 5-benzylmorpholin-3-one to the pre-formed LDA solution at -78 °C dropwise via syringe or cannula.
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation:
Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Work-up:
Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 2-benzyl-5-benzylmorpholin-3-one.
Characterization:
The purified product should be characterized by \¹H NMR, \¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of new signals corresponding to the introduced benzyl group and the disappearance of one of the C-2 protons in the \¹H NMR spectrum are indicative of successful alkylation.
Parameter
Condition
Rationale
Base
Lithium Diisopropylamide (LDA)
Strong, non-nucleophilic base for quantitative enolate formation.
Solvent
Anhydrous Tetrahydrofuran (THF)
Aprotic solvent, good for stabilizing the lithium enolate.
Temperature
-78 °C
Promotes kinetic deprotonation and stabilizes the enolate.
Electrophile
Benzyl bromide
Reactive primary halide, minimizes elimination side reactions.
Quenching Agent
Saturated NH(_4)Cl
Mildly acidic proton source to neutralize the reaction mixture.
Part 2: C-2 Hydroxylation - Introducing a Key Hydrogen Bond Donor
The introduction of a hydroxyl group at the C-2 position can significantly enhance the polarity and hydrogen bonding capacity of the molecule, which is often beneficial for improving solubility and target engagement. Electrophilic hydroxylation of the enolate is a common strategy to achieve this transformation.
Mechanistic Rationale
The lithium enolate of 5-benzylmorpholin-3-one can be reacted with an electrophilic oxygen source. A widely used and effective reagent for this purpose is oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). The reaction proceeds by the nucleophilic attack of the enolate on one of the peroxide oxygens of the MoOPH complex.
Caption: Simplified mechanism for the α-hydroxylation of a lactam enolate using MoOPH.
Detailed Protocol: α-Hydroxylation of 5-Benzylmorpholin-3-one
Materials:
5-Benzylmorpholin-3-one
Lithium diisopropylamide (LDA) (prepared as described in Part 1)
MoOPH is a potentially explosive oxidant and should be handled with care. Avoid grinding or subjecting it to shock. It is also a suspected carcinogen. Handle in a fume hood with appropriate PPE.[5]
Follow all safety precautions for handling LDA as outlined in Part 1.
Procedure:
Enolate Formation:
Generate the lithium enolate of 5-benzylmorpholin-3-one (1.0 equivalent) using LDA (1.1 equivalents) in anhydrous THF at -78 °C, as described in the alkylation protocol.
Hydroxylation:
In a separate flask, dissolve MoOPH (1.5 equivalents) in a minimal amount of cold, anhydrous THF.
Slowly add the MoOPH solution to the enolate solution at -78 °C via cannula.
Stir the reaction mixture at -78 °C for 2-4 hours.
Work-up:
Quench the reaction at -78 °C by adding saturated aqueous Na(_2)SO(_3) solution to reduce any unreacted peroxide.
Allow the mixture to warm to room temperature.
Perform an aqueous work-up as described in the alkylation protocol (extraction with EtOAc, washing with brine, drying over Na(_2)SO(_4)).
Purification:
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to isolate the 2-hydroxy-5-benzylmorpholin-3-one.
Characterization:
The product should be characterized by \¹H NMR, \¹³C NMR, IR (for the hydroxyl group), and mass spectrometry.
Parameter
Condition
Rationale
Hydroxylating Agent
MoOPH
Effective electrophilic oxygen source for enolates.
Stoichiometry
1.5 equivalents of MoOPH
Ensures complete reaction of the enolate.
Temperature
-78 °C
Maintains the stability of the enolate and controls reactivity.
Quenching Agent
Saturated Na(_2)SO(_3)
Reduces excess oxidant and prevents potential hazards.
Part 3: C-2 Amination - Installing a Nitrogen-Containing Functional Group
The introduction of an amino group at the C-2 position can provide a handle for further diversification or act as a key pharmacophoric element. Electrophilic amination of the enolate is a direct route to α-amino lactams.
Mechanistic Rationale
Azodicarboxylates, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD), are effective electrophilic aminating reagents. The lithium enolate of 5-benzylmorpholin-3-one attacks one of the nitrogen atoms of the azodicarboxylate, which is polarized by the two adjacent carbonyl groups. The resulting adduct can then be hydrolyzed and decarboxylated to yield the α-amino lactam.
Caption: General workflow for the C-2 amination of 5-benzylmorpholin-3-one.
Detailed Protocol: α-Amination of 5-Benzylmorpholin-3-one using DBAD
Materials:
5-Benzylmorpholin-3-one
Lithium diisopropylamide (LDA) (prepared as described in Part 1)
Azodicarboxylates can be hazardous and should be handled with care in a fume hood.
Follow all safety precautions for handling LDA as outlined in Part 1.
TFA is corrosive and should be handled with appropriate PPE.
Procedure:
Enolate Formation:
Generate the lithium enolate of 5-benzylmorpholin-3-one (1.0 equivalent) with LDA (1.1 equivalents) in anhydrous THF at -78 °C as previously described.
Amination:
Dissolve DBAD (1.2 equivalents) in a minimal amount of anhydrous THF.
Slowly add the DBAD solution to the enolate at -78 °C.
Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
Work-up:
Quench the reaction with saturated aqueous NH(_4)Cl solution.
Perform an aqueous work-up as described in the previous protocols.
Purification:
Purify the crude product by flash column chromatography to isolate the N,N'-di-Boc-protected α-hydrazino lactam.
Deprotection (if required):
Dissolve the purified product in dichloromethane.
Add trifluoroacetic acid (TFA) and stir at room temperature until the deprotection is complete (monitored by TLC).
Remove the solvent and excess TFA under reduced pressure. The resulting amine can be further purified if necessary.
Characterization:
The protected and deprotected products should be fully characterized by NMR spectroscopy and mass spectrometry.
Parameter
Condition
Rationale
Aminating Agent
Di-tert-butyl azodicarboxylate (DBAD)
Electrophilic nitrogen source; the Boc groups are easily removed.
Temperature
-78 °C
Controls the reactivity of the enolate and the aminating agent.
Deprotection
Trifluoroacetic acid (TFA)
Standard conditions for the removal of Boc protecting groups.
Conclusion
The functionalization of the C-2 position of 5-benzylmorpholin-3-one provides a powerful platform for the generation of novel chemical entities with potential therapeutic applications. The protocols detailed in these application notes, based on robust enolate chemistry, offer reliable and adaptable methods for the synthesis of C-2 alkylated, hydroxylated, and aminated derivatives. By understanding the underlying mechanistic principles, researchers can further modify and optimize these procedures to access a wide array of analogues for structure-activity relationship studies, ultimately accelerating the drug discovery process.
References
Asymmetric α-Hydroxylation of α-Aryl-δ-lactams with Molecular Oxygen under Phase-Transfer Conditions. (2021). PubMed. [Link]
Late-Stage C–H Functionalization of Azines. (n.d.). PubMed Central (PMC). [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central (PMC). [Link]
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (2016). Journal of the American Chemical Society. [Link]
Process for the purification of lactams. (1974).
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed. [Link]
A kind of preparation method of N- benzyl ethyl alcohol amine. (2019).
Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). PubMed Central (PMC). [Link]
Safe Handling of Pyrophoric Liquids. (2009). Oregon State University. [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). National Institutes of Health (NIH). [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). MDPI. [Link]
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). ResearchGate. [Link]
α,γ-Dioxygenated amides via tandem Brook rearrangement/radical oxygenation reactions and their application to syntheses of γ-lactams. (2021). Beilstein Journals. [Link]
Purification of bovine alpha-lactalbumin by immobilized metal ion affinity chromatography. (n.d.). [Link]
γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. (n.d.). ResearchGate. [Link]
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023). MDPI. [Link]
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. (n.d.). PubMed Central (PMC). [Link]
1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. (n.d.). Wiley-VCH. [Link]
Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. (n.d.). PubMed Central (PMC). [Link]
How can I purified Beta-lactam receptor by affinity chromatography?. (2021). ResearchGate. [Link]
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). MDPI. [Link]
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (n.d.). Royal Society of Chemistry. [Link]
Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. (2021). ACS Publications. [Link]
Structure and Function of the α‐Hydroxylation Bimodule of the Mupirocin Polyketide Synthase. (n.d.). PubMed Central (PMC). [Link]
Introduction to Stereoselective Organic Synthesis. (n.d.). [Link]
Practical C-H Functionalization of Quinones with Boronic Acids. (n.d.). Organic Chemistry Portal. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]
Safe handling of hazardous drugs. (n.d.). PubMed Central (PMC). [Link]
Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. (n.d.). ChemRxiv. [Link]
Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. (n.d.). National Institutes of Health (NIH). [Link]
Electrophilic Aminating Agents in Total Synthesis. (n.d.). PubMed Central (PMC). [Link]
A new proposal for the mechanism of glycine hydroxylation as catalyzed by peptidylglycine alpha-hydroxylating monooxygenase (PHM). (n.d.). PubMed. [Link]
Technical Support Center: Phenylalanine Cyclization Optimization
The following guide is structured as a Tier-3 Technical Support Center resource. It assumes the user is a professional chemist encountering yield or purity issues during the synthesis of morpholinone scaffolds from pheny...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support Center resource. It assumes the user is a professional chemist encountering yield or purity issues during the synthesis of morpholinone scaffolds from phenylalanine.
Ticket Subject: Optimizing Yield & Purity in Morpholinone Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Mechanistic Grounding
You are likely attempting to synthesize a 3-benzylmorpholine-2,5-dione (directly from Phenylalanine) or a 5-benzylmorpholin-3-one (via Phenylalaninol). The distinction is critical as the "cyclization" dynamics differ fundamentally between forming a lactone-amide (dione) and an ether-amide (monone).
This guide prioritizes the Morpholine-2,5-dione route (Scheme A) as it is the direct cyclization of the Phenylalanine amino acid, a reaction notorious for competing oligomerization.
The Core Challenge: Inter- vs. Intramolecular Competition
The yield of your cyclization is governed by the competition between Intramolecular Cyclization (
Major Byproduct: Linear polydepsipeptides (oligomers).
Key Variable: The effective molarity (EM) of the intermediate.
Visualization: Competing Pathways
The following diagram illustrates the bifurcation point where yield is often lost.
Figure 1: Mechanistic bifurcation in phenylalanine cyclization. Green path represents optimized conditions; Red path represents common failure mode (oligomerization).
Optimized Protocol (The "Golden Path")
Based on recent optimizations for hydrophobic amino acid cyclization [1].
Phase 1: N-Acylation (Pre-Cyclization)
Objective: Synthesize N-chloroacetyl-L-phenylalanine with >95% purity. Impurities here (free amine) will catalyze polymerization in Phase 2.
Parameter
Optimized Condition
Why? (Causality)
Reagent
Chloroacetyl chloride (1.1 eq)
Slight excess ensures complete amine capping.
Base
Na₂CO₃ (aq) / THF mix
Softer Base: NaOH can cause early hydrolysis of the chloride; Carbonate buffers pH ~9-10.
Temperature
0°C 20°C
Critical: Exotherms at this stage promote bis-acylation or racemization. Keep cold during addition.
Workup
Acidify to pH 2, Extract (EtOAc)
Removes unreacted amine. The intermediate must be isolated as a solid.
Phase 2: The Cyclization (Critical Step)
Objective: Favor
over .
Solvent System: DMF (Dimethylformamide). High polarity stabilizes the polar transition state.
Reasoning: A strong base (e.g., KOH, NaH) will deprotonate the amide too aggressively, increasing nucleophilicity to the point where intermolecular attack (polymerization) becomes dominant. Bicarbonate acts as a proton shuttle, allowing thermodynamic control.
Concentration (The Yield Killer):
Strictly < 0.05 M.
Protocol: Dissolve the Phase 1 intermediate in DMF before adding base. If possible, use a syringe pump to add the intermediate slowly to a suspension of base in DMF (Pseudo-high dilution).
Temperature: 60°C – 80°C.
Note: Do not exceed 100°C unless observing no reaction. Higher temps favor thermodynamic polymerization.
Troubleshooting Guide (Symptom-Based)
Issue A: "My product is a sticky, off-white gum instead of a crystalline solid."
Diagnosis: Oligomerization (Polydepsipeptide formation).[1]
Root Cause: The concentration of your intermediate during cyclization was too high, favoring intermolecular reaction.
Corrective Action:
The Dilution Test: Repeat the reaction at 0.01 M concentration.
Slow Addition: Do not dump reagents. Add the N-chloroacetyl-Phe solution dropwise to the hot base suspension over 4 hours.
Purification: The monomer (morpholinedione) is usually soluble in ether/ethyl acetate, while the polymer is often insoluble. Triturate your gum with cold diethyl ether; the polymer may precipitate out, leaving your product in solution.
Issue B: "Yield is low (<30%) and NMR shows a complex aliphatic region."
Diagnosis: Racemization or Hydrolysis.
Root Cause:
Racemization: Reaction temperature during Phase 1 (Acylation) was too high, or the base in Phase 2 was too strong (creating a planar enolate).
Hydrolysis: Water was present in the DMF.
Corrective Action:
Dry Solvents: DMF must be anhydrous. Water opens the morpholinedione ring immediately back to the linear acid.
Base Switch: If using Na₂CO₃ for cyclization, switch to NaHCO₃ or KHCO₃ . The lower pKa prevents alpha-proton abstraction at the chiral center [2].
Issue C: "I see the product on TLC, but it vanishes during workup."
Diagnosis: Ring opening (Saponification).
Root Cause: Morpholine-2,5-diones are essentially cyclic esters (lactones). They are sensitive to aqueous base.
Corrective Action:
Quench Protocol: Do not use basic aqueous washes (e.g., 1M NaOH) to remove DMF.
Alternative Workup: Evaporate DMF under high vacuum (oil pump) first. Then, redissolve the residue in EtOAc and wash rapidly with cold dilute HCl or brine. Dry immediately over MgSO₄.
Frequently Asked Questions (FAQs)
Q: Can I use Phenylalaninol instead of Phenylalanine?A: Yes, but the product changes.
Phenylalanine + Chloroacetyl Chloride
3-Benzylmorpholine-2,5-dione (Lactone/Amide).
Phenylalaninol + Chloroacetyl Chloride
5-Benzylmorpholin-3-one (Ether/Amide).
Implication: The Phenylalaninol route yields a chemically more stable morpholinone (no ester linkage to hydrolyze). If your biological target allows it, the Phenylalaninol route is synthetically more robust and higher yielding (often >80%) [3].
Q: Why is my melting point lower than reported values?A: This is the primary indicator of partial racemization. The L-isomer and D-isomer impurities depress the melting point. Ensure your Phase 1 reaction stays strictly at 0°C and your Phase 2 cyclization does not exceed 4-6 hours.
Q: Can I use microwave irradiation for the cyclization?A: Proceed with caution. While microwaves accelerate kinetics, they often favor the kinetic product (polymer) if the concentration isn't extremely low. If using microwave, use a stop-flow method or extremely dilute conditions (0.005 M).
References
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones.
Source: ACS Omega (2024).
Context: Defines the optimized temperature (20°C for acylation) and base conditions (NaHCO3) to minimize side reactions.
URL:[Link]
Racemization-free synthesis of N-substituted phenylalanine derivatives.
Source: ResearchGate / Beilstein J. Org. Chem.
Context: Discusses the impact of base strength on the chirality of phenylalanine derivatives during amide coupling and cyclization.
URL:[Link]
Process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Rivaroxaban Intermediate).
solubility issues with 5-benzylmorpholin-3-one in organic solvents
Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 5-benzylmorpholin-3-one. Our goal is to provi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 5-benzylmorpholin-3-one. Our goal is to provide a framework for understanding and systematically overcoming these issues, grounded in fundamental physicochemical principles.
Introduction: The Challenge of 5-Benzylmorpholin-3-one
5-Benzylmorpholin-3-one is a heterocyclic compound featuring a polar morpholinone core and a nonpolar benzyl substituent. This bifunctional nature is the primary source of its challenging solubility profile. It is neither entirely soluble in highly polar solvents nor in purely nonpolar solvents, often leading to partial dissolution, precipitation, or the formation of oils. This guide will walk you through the causes of these issues and provide actionable troubleshooting strategies.
Part 1: Understanding the Physicochemical Properties of 5-Benzylmorpholin-3-one
To effectively troubleshoot solubility, one must first understand the molecule's structural characteristics. The solubility of any compound is governed by the principle of "like dissolves like," which relates to polarity, hydrogen bonding capability, and molecular size.[1]
Molecular Structure and Polarity
5-Benzylmorpholin-3-one possesses distinct regions of opposing polarity.[2]
Polar Region: The morpholin-3-one ring contains a lactam (a cyclic amide) and an ether linkage. The electronegative oxygen and nitrogen atoms create a significant dipole moment, making this part of the molecule polar.
Nonpolar Region: The benzyl group (a phenyl ring attached to a methylene group) is large, aromatic, and hydrophobic. This region dominates the molecule's nonpolar character.
The balance between these two regions dictates its affinity for a given solvent.
Hydrogen Bonding Profile
Hydrogen bonds are strong intermolecular forces that significantly influence solubility.[3][4]
Hydrogen Bond Acceptors: The molecule has two primary sites that can accept hydrogen bonds from a protic solvent (like water or methanol): the carbonyl oxygen of the lactam and the ether oxygen.
Hydrogen Bond Donors: The nitrogen atom in the morpholinone ring is tertiary (bonded to the benzyl group and two ring carbons), meaning it lacks a proton to donate for hydrogen bonding.
Weak Interactions: The aromatic phenyl ring can act as a very weak hydrogen bond acceptor through its π-electron system.[5]
This profile makes 5-benzylmorpholin-3-one soluble in solvents that can accommodate strong hydrogen bond acceptors but do not require the solute to be a donor.
Caption: Physicochemical regions of 5-benzylmorpholin-3-one.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during experiments.
Question: I'm starting a new reaction. Which solvent should I try first?
Answer: Due to the molecule's dual nature, solvents of intermediate polarity are often the best starting points.
Recommended Initial Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. These solvents balance polarity and can solvate both the polar morpholinone ring and the nonpolar benzyl group.
Causality: Solvents with extremely high or low polarity will fail to adequately solvate one end of the molecule, leading to poor solubility. For instance, a very nonpolar solvent like hexane cannot interact favorably with the polar lactam, while a very polar solvent like water cannot effectively solvate the large, hydrophobic benzyl group.
Question: My compound is insoluble in my chosen solvent at room temperature. What is the first thing I should try?
Answer: Gently heat the mixture.
Why it Works: For most solid solutes, solubility increases with temperature.[1][6] The added thermal energy helps overcome the compound's crystal lattice energy—the strong intermolecular forces holding the solid state together—allowing the solvent molecules to surround and dissolve the individual solute molecules.
Protocol: Place the mixture in a flask with a stir bar and gently warm it in a water or oil bath. Increase the temperature in increments of 10°C, observing for dissolution. Always use a condenser to prevent solvent loss, especially with volatile solvents.[7]
Caution: Be aware of your compound's stability. If it is thermally labile, this may not be a suitable approach.
Question: Heating didn't work, or my compound crashed out of solution upon cooling. What's next?
Answer: Employ a co-solvent system. This is one of the most powerful techniques for fine-tuning solvent polarity to match a difficult solute.[8][9]
How it Works: By mixing a "good" solvent (one in which the compound has some solubility) with a "poor" solvent, you can create a mixture with the ideal polarity to dissolve the entire molecule.
Common Co-Solvent Pairs to Try:
For increasing polarity: Toluene/Ethanol, DCM/Methanol, THF/Acetonitrile.
For decreasing polarity: Methanol/Water (if some aqueous solubility is desired), Ethanol/Heptane.
Methodology:
Dissolve or suspend your compound in a minimal amount of the solvent in which it is more soluble.
Heat the mixture gently.
Slowly add the second solvent (the "anti-solvent") dropwise until you see persistent cloudiness (turbidity), which indicates the saturation point has been reached.[9]
Add a few more drops of the first solvent until the solution becomes clear again. This ensures you are just below the saturation point at that temperature.
Question: My compound forms an oil instead of dissolving or precipitating. What does this mean and how do I fix it?
Answer: "Oiling out" occurs when the solute melts before it dissolves or when it comes out of a supersaturated solution as a liquid phase instead of a crystalline solid. This often happens when using a solvent system where the compound's solubility is highly sensitive to temperature.
Causality: The temperature of the solution is above the melting point of your compound (or a compound-solvent eutectic), but the solvent still lacks sufficient capacity to fully dissolve it.
Troubleshooting Steps:
Increase Solvent Volume: Add more of the primary solvent to increase the overall dissolving capacity.
Change Solvent System: The current solvent is not ideal. Switch to a solvent with a lower boiling point or a different polarity profile.
Reduce Temperature and Agitate: Cool the solution well below the melting point of the oil and scratch the inside of the flask with a glass rod at the liquid-air interface. This can provide a nucleation site to induce crystallization.[10]
Part 3: Systematic Protocol for Solvent Screening
This protocol provides a structured method for identifying a suitable solvent system for 5-benzylmorpholin-3-one, minimizing wasted material and time.
Preparation: Aliquot a small, known amount of 5-benzylmorpholin-3-one (e.g., 10 mg) into several small vials.
Solvent Addition (Room Temp): To each vial, add a measured volume of a single test solvent (e.g., 0.2 mL). Start with the solvents listed in the table below.
Observation (Room Temp): Vigorously agitate (vortex) each vial for 60 seconds. Observe and classify the solubility:
Freely Soluble: Clear, single-phase solution.
Partially Soluble: Some solid remains, but the solution is not a slurry.
Slightly Soluble: The vast majority of the solid remains.
Insoluble: No apparent change in the amount of solid.
Heating Step: For vials where the compound was not freely soluble, warm them to ~50-60°C (use a heat block or water bath). Agitate and observe again.
Co-Solvent Testing: Based on the results, select a solvent where the compound was freely soluble (especially when hot) and one where it was insoluble. Attempt a co-solvent dissolution as described in the Q&A section.
Data Recording: Record all observations in a structured table.
Data Presentation: Qualitative Solubility Table
This table summarizes the expected solubility based on chemical principles. Your experimental results should be used to populate a similar table for your specific batch of material.
Solvent
Polarity Class
H-Bonding Ability
Expected Solubility (Room Temp)
Expected Solubility (Heated)
Rationale
Heptane/Hexane
Nonpolar
None
Insoluble
Insoluble
Fails to solvate the polar morpholinone ring.
Toluene
Nonpolar (Aromatic)
Weak Acceptor
Slightly Soluble
Partially Soluble
Benzyl-benzyl (π-π) interactions may aid solubility, but polarity is too low.
Diethyl Ether
Slightly Polar
Acceptor
Partially Soluble
Soluble
A reasonable balance, but low boiling point limits the temperature range.
Dichloromethane (DCM)
Polar Aprotic
None
Soluble
Freely Soluble
Good polarity match for both ends of the molecule. A primary choice.
Tetrahydrofuran (THF)
Polar Aprotic
Acceptor
Soluble
Freely Soluble
Excellent balance of polarity and ether group can interact with the morpholinone.
Ethyl Acetate
Polar Aprotic
Acceptor
Partially Soluble
Soluble
Good starting point, polarity is intermediate.
Acetonitrile (ACN)
Polar Aprotic
Acceptor
Partially Soluble
Soluble
Higher polarity may struggle slightly with the large benzyl group.
Acetone
Polar Aprotic
Acceptor
Partially Soluble
Soluble
Similar to Acetonitrile.
Isopropanol (IPA)
Polar Protic
Donor & Acceptor
Slightly Soluble
Partially Soluble
H-bonding helps, but the alkyl chain is less effective than a more polar solvent.
Ethanol/Methanol
Polar Protic
Donor & Acceptor
Slightly Soluble
Partially Soluble
Strong H-bonding network of the solvent can resist disruption by the large nonpolar group.
Water
Polar Protic
Donor & Acceptor
Insoluble
Insoluble
The hydrophobic benzyl group dominates, preventing dissolution.
Part 4: Visualization of Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues with 5-benzylmorpholin-3-one.
Caption: Decision workflow for troubleshooting solubility.
Part 5: Frequently Asked Questions (FAQs)
Q1: Does the purity of my 5-benzylmorpholin-3-one affect its solubility?
A: Absolutely. Impurities can disrupt the crystal lattice of your compound, sometimes paradoxically increasing solubility (e.g., by lowering the melting point). Conversely, certain insoluble impurities will remain as suspended solids no matter how much solvent you add. If you are struggling with recrystallization, insoluble impurities might be the cause, requiring a hot filtration step.[10]
Q2: Can I use solvent databases to predict solubility?
A: Yes, databases that provide Hansen Solubility Parameters (HSP) or similar metrics can be very useful. These parameters break down solubility into dispersion, polar, and hydrogen-bonding components. Finding a solvent or solvent blend whose parameters closely match those of your solute can be a powerful predictive tool.[11][12] However, experimental verification is always necessary.
Q3: Why is my compound soluble in DCM but not in diethyl ether, even though both are common organic solvents?
A: While both are aprotic solvents, DCM is significantly more polar than diethyl ether. This higher polarity is better at solvating the polar lactam portion of the 5-benzylmorpholin-3-one molecule. This illustrates that even within the same general class, small differences in solvent properties can have a large impact on solubility.
Q4: Is it possible for the compound to degrade in certain solvents?
A: Yes. While generally stable, the lactam functionality is an amide and could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. When choosing a solvent or co-solvent system, ensure it is neutral and that any additives (like acids or bases for a reaction) are compatible with your compound's stability.
References
University of Canterbury. (2023, August 31). Solubility of Organic Compounds. [Link]
Zhang, P., et al. (2020). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 16, 238-244. [Link]
Allen, F. H., et al. (2000). Weak hydrogen bonding. Part 3. A benzyl group accepting equally strong hydrogen bonds from O–H and C–H donors: 5-ethynyl-5H-dibenzo[a,d]cyclohepten-5-ol. Journal of the Chemical Society, Perkin Transactions 2, (2), 269-271. [Link]
University of California, Los Angeles. Recrystallization. [Link]
LibreTexts Chemistry. (2023, January 29). Hydrogen Bonding. [Link]
LibreTexts Chemistry. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]
University of Colorado Boulder. Recrystallization. [Link]
G. W. A. Milne. (2018). Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. John Wiley & Sons.
Jorabchi, K., & Acree, Jr., W. E. (2019). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Journal of Pharmaceutical Investigation, 49(1), 1-13. [Link]
Welton, T. (1999). Solvents and sustainable chemistry. Proceedings of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 455(1989), 3515-3531.
University of Massachusetts Lowell. Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. [Link]
University of Toronto. Recrystallization - Single Solvent. [Link]
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Przemysł Chemiczny, 89(8), 1072-1077.
Clarke, E. D., & Mallon, P. (2016). Solvent selection guide: Application of life cycle assessment to enhance solvent selections. Clean Technologies and Environmental Policy, 18(3), 639-649.
Anastas, P. T., & Warner, J. C. (2000). Green Chemistry: Theory and Practice. Oxford University Press.
Shively, R. J., et al. (1995). The solubility parameter of poly(lactic-co-glycolic acid). Journal of Controlled Release, 33(2), 237-243. [Link]
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Chloroacetyl Chloride Acylation of Amino Esters
Role: Senior Application Scientist
Audience: Drug Discovery Researchers & Process Chemists
Technical Support Center: Chloroacetyl Chloride Acylation
Welcome to the technical support hub for electrophilic linker synthesis. The reaction between chloroacetyl chloride (CAC) and amino acid esters is a cornerstone transformation in the synthesis of peptidomimetics, covalent inhibitors, and PROTAC® linkers.
While deceptively simple, this reaction frequently suffers from three silent killers: racemization , hydrolysis , and bis-acylation . This guide moves beyond basic textbook procedures to address the "why" and "how" of process control.
Module 1: Critical Process Parameters (The "Why")
Before troubleshooting, validate your process parameters against these core mechanistic principles.
Parameter
Criticality
Scientific Rationale
Temperature
High
The -chlorine atom increases the acidity of the -protons (). Temperatures >0°C significantly increase the rate of enolization/ketene formation, leading to racemization .
Base Selection
High
Strong, sterically unhindered bases (e.g., TEA) can promote oxazolone formation. Biphasic inorganic bases (Schotten-Baumann) or hindered organic bases (DIPEA, Collidine) are preferred to preserve chirality.
Stoichiometry
Medium
CAC is highly moisture-sensitive. A slight excess (1.1–1.2 eq) is required to account for hydrolysis, but large excesses promote bis-acylation of primary amines.
Solvent Water
High
In anhydrous protocols, water competes with the amine. In biphasic protocols, water acts as the heat sink and base reservoir, but vigorous stirring is required to maximize interfacial surface area.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Loss of Stereochemistry (Racemization)
Q: My product shows significant enantiomeric excess (ee) erosion. I am using TEA in DCM at Room Temperature.
A: This is the most common failure mode. The combination of a strong base (Triethylamine), a highly activated acylating agent (CAC), and room temperature creates a "perfect storm" for racemization via the oxazolone mechanism .
Corrective Action:
Switch Protocol: Move to Schotten-Baumann conditions (Biphasic DCM/aq.
).[1] The base remains in the aqueous phase, minimizing the exposure of the activated intermediate to base-catalyzed proton abstraction.
Temperature Control: If you must use organic bases, cool the reaction to -10°C or -20°C before adding CAC.
Order of Addition: Add the base last or add the acid chloride very slowly to a solution of amine + base. High local concentrations of base relative to the acid chloride must be avoided.
Issue 2: Low Yield & Residual Starting Material
Q: I see 50% conversion by LCMS, but adding more Chloroacetyl Chloride doesn't push it to completion.
A: You are likely fighting hydrolysis or HCl inhibition .
Hydrolysis: If your solvent is not dry (anhydrous method), CAC hydrolyzes to chloroacetic acid faster than it reacts with the amine. Chloroacetic acid will not react with the amine without a coupling agent.
HCl Salt Formation: As the reaction proceeds, HCl is generated. If your base scavenger is insufficient or inefficient, the unreacted amino ester becomes protonated (
), rendering it non-nucleophilic.
Corrective Action:
Validate Base Equivalents: Ensure you have at least 2.2 equivalents of base (1 eq to neutralize the amino ester HCl salt, 1 eq to scavenge the reaction HCl).
Check Reagent Quality: CAC hydrolyzes in the bottle over time. Distill your CAC or titrate a sample if the bottle is old.
Issue 3: "Ghost" Impurities (Bis-Acylation)
Q: I see a mass peak corresponding to [M + 76]. What is this?
A: This is bis-acylation . The primary amide product (
) still possesses an acidic proton on the nitrogen. In the presence of excess CAC and strong base, a second chloroacetyl group can add, forming an imide ().
Corrective Action:
Strict Stoichiometry: Do not exceed 1.1 equivalents of CAC.
Reverse Addition: Add the CAC solution dropwise to the amine solution. This ensures the amine is always in excess relative to the chloride until the end, discouraging the second attack.
Module 3: Validated Protocols
Method A: The "Chirality Safe" Method (Schotten-Baumann)
Navigating the Synthesis of 5-Substituted Morpholin-3-ones: A Technical Support Center for Scale-Up Challenges
For researchers, medicinal chemists, and process development professionals, the morpholin-3-one scaffold is a valuable building block in the creation of novel therapeutics. The introduction of substituents at the 5-posit...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and process development professionals, the morpholin-3-one scaffold is a valuable building block in the creation of novel therapeutics. The introduction of substituents at the 5-position, in particular, allows for the fine-tuning of pharmacological properties. However, transitioning the synthesis of these chiral molecules from the laboratory bench to a larger scale presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions encountered during the scale-up of 5-substituted morpholin-3-one synthesis. Our focus is on providing practical, experience-driven advice to ensure robust, safe, and efficient production.
Troubleshooting Guide: Common Scale-Up Hurdles
This section addresses specific problems that can arise during the synthesis of 5-substituted morpholin-3-ones, offering potential causes and actionable solutions.
Scenario 1: Low Yield During Cyclization to Form the Morpholin-3-one Ring
Question: We are attempting a large-scale synthesis of a 5-substituted morpholin-3-one via the intramolecular cyclization of an N-protected amino alcohol derivative with an alpha-haloacetate. Our yields have dropped significantly from our small-scale experiments. What are the likely causes and how can we improve them?
Answer: A decrease in yield upon scale-up is a common issue and can often be attributed to several factors related to reaction kinetics, mass transfer, and thermal management.
Inadequate Mixing: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
Solution: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider using a more powerful overhead stirrer or adjusting the solvent volume.
Poor Temperature Control: The exothermic nature of the cyclization can be difficult to manage in large volumes. Runaway temperatures can lead to decomposition of starting materials, intermediates, or the final product.
Solution: Implement a carefully controlled addition of reagents. Utilize a reactor with a jacketed cooling system and monitor the internal temperature closely. A slower addition rate at a slightly lower temperature might be necessary.
Base Selection and Stoichiometry: The choice and amount of base are critical for efficient deprotonation and subsequent intramolecular nucleophilic attack. On a large scale, the efficiency of the base can be impacted by its solubility and the mixing dynamics.
Solution: Consider using a stronger, non-nucleophilic base with good solubility in the chosen solvent, such as potassium tert-butoxide. A slight excess of the base (1.1-1.2 equivalents) can sometimes improve yields, but a large excess may promote side reactions.
Side Reactions: On a larger scale, intermolecular reactions can become more prevalent, leading to the formation of dimers or polymers.
Solution: Employing high-dilution principles can favor the intramolecular cyclization. This can be achieved by slowly adding the substrate to a heated solution of the base and solvent.
Workflow for Optimizing Cyclization:
Caption: Troubleshooting workflow for low-yield cyclization.
Scenario 2: Poor Diastereoselectivity in the Synthesis of 5-Substituted Morpholin-3-ones
Question: Our synthesis, which involves an intramolecular aza-Michael addition to form the 5-substituted morpholin-3-one, is producing a difficult-to-separate mixture of diastereomers. How can we improve the diastereoselectivity on a larger scale?
Answer: Achieving high diastereoselectivity is a common challenge, especially when creating a new stereocenter relative to an existing one. The ratio of diastereomers can be influenced by the reaction conditions.
Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio might be under kinetic or thermodynamic control.
Solution: Experiment with different reaction temperatures. Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer. Conversely, running the reaction at a higher temperature for a longer duration, in the presence of a reversible proton source, might allow for equilibration to the thermodynamically more stable diastereomer.
Base and Solvent Effects: The choice of base and solvent can influence the transition state of the cyclization, thereby affecting the facial selectivity of the Michael addition.
Solution: Screen a variety of bases (e.g., DBU, triethylamine, potassium carbonate) and solvents of varying polarity. A bulkier base might favor the formation of one diastereomer due to steric hindrance.
Protecting Groups: The nature of the protecting group on the nitrogen can influence the conformation of the open-chain precursor and thus the stereochemical outcome of the cyclization.
Solution: If feasible, consider alternative N-protecting groups (e.g., Boc, Cbz, Ts) that might bias the cyclization towards the desired diastereomer.
Parameter
Potential Impact on Diastereoselectivity
Recommended Action for Scale-Up
Temperature
Can favor kinetic or thermodynamic product.
Conduct small-scale trials at various temperatures (e.g., -20 °C, 0 °C, RT, 50 °C) to determine the optimal condition.
Base
Steric bulk and basicity can influence the transition state.
Screen non-nucleophilic bases of varying steric hindrance (e.g., DBU vs. triethylamine).
Solvent
Polarity can affect the stability of the transition state.
Evaluate a range of solvents (e.g., THF, acetonitrile, toluene, DCM).
N-Protecting Group
Can influence the ground-state conformation of the precursor.
If the synthesis allows, test different protecting groups to see their effect on selectivity.
Scenario 3: Difficulties with Product Isolation and Purification
Question: We are struggling with the purification of our 5-substituted morpholin-3-one on a multi-kilogram scale. Column chromatography is not a viable option. What are our alternatives?
Answer: Large-scale purification requires methods that are both efficient and economical.
Crystallization: This is the most desirable method for large-scale purification.
Solution: Conduct a thorough crystallization screening with various solvents and solvent mixtures. Anti-solvent crystallization can also be effective. Seeding with a small amount of pure product can facilitate crystallization.
Salt Formation and Recrystallization: If the morpholin-3-one has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride, tartrate), which may have better crystallization properties. The free base can then be regenerated.
Solution: Experiment with different acids to form crystalline salts. This can also be a method to separate diastereomers, as diastereomeric salts often have different solubilities.
Extraction and Wash: Careful selection of extraction solvents and aqueous wash solutions can remove many impurities.
Solution: Optimize the pH of the aqueous washes to remove acidic or basic impurities. A series of washes with brine can help to remove water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 5-substituted morpholin-3-ones?
A1: Several safety considerations are paramount:
Handling of Hazardous Reagents: Many synthetic routes employ hazardous materials such as sodium hydride (flammable solid), thionyl chloride (corrosive, releases HCl gas), and palladium on carbon (pyrophoric when dry). Ensure that all personnel are trained in the proper handling of these reagents and that appropriate personal protective equipment (PPE) is used.
Exothermic Reactions: As mentioned in the troubleshooting guide, cyclization and other steps can be highly exothermic. Proper temperature monitoring and control are crucial to prevent runaway reactions.
Hydrogenation: If a reduction step is performed using catalytic hydrogenation, ensure the use of a properly rated pressure reactor and follow all safety protocols for handling hydrogen gas.
Q2: How can we minimize the formation of byproducts during the synthesis?
A2: Minimizing byproducts is key to improving yield and simplifying purification.
Control of Stoichiometry: Accurate measurement and controlled addition of reagents are critical.
Inert Atmosphere: Many reactions, especially those involving organometallic reagents or strong bases, are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxygenated or hydrolyzed byproducts.
Purity of Starting Materials: Ensure that all starting materials and solvents are of high purity and are dry, as impurities can lead to side reactions.
Q3: What analytical techniques are essential for monitoring the progress and purity of the reaction on a large scale?
A3: Real-time reaction monitoring is crucial for process control.
High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.
Thin-Layer Chromatography (TLC): For a quick, qualitative assessment of the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
Process Analytical Technology (PAT): For very large-scale manufacturing, in-situ monitoring techniques like Fourier-transform infrared spectroscopy (FTIR) can provide real-time data on reactant and product concentrations.
General Synthetic Scheme for 5-Substituted Morpholin-3-ones:
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Mass Spectrometry Fragmentation of Benzylmorpholinone Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of central nervous system (CNS) active compounds, understanding the structural elucidation of novel molecules is paramount. Benzylmo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the analysis of central nervous system (CNS) active compounds, understanding the structural elucidation of novel molecules is paramount. Benzylmorpholinone derivatives represent a significant scaffold in medicinal chemistry, valued for their potential therapeutic properties.[1][2] Mass spectrometry stands as a cornerstone technique for the identification and characterization of such compounds. This guide provides an in-depth technical comparison of the fragmentation behavior of benzylmorpholinone derivatives under Electron Ionization (EI) and Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), offering field-proven insights into experimental design and data interpretation.
Introduction: The Significance of the Benzylmorpholinone Scaffold
The morpholinone ring is a privileged scaffold in CNS drug discovery due to its favorable physicochemical properties, which can enhance blood-brain barrier permeability.[3] The addition of a benzyl group introduces further structural diversity and potential pharmacophoric interactions. Consequently, the precise characterization of these molecules, including their isomeric forms, is critical for drug metabolism, pharmacokinetics (DMPK), and toxicology studies. Mass spectrometry provides the requisite sensitivity and structural information for these analyses.
This guide will dissect the fragmentation pathways of a representative molecule, N-benzyl morpholin-2-one (also known as 4-benzylmorpholin-3-one) , under both "hard" (EI) and "soft" (ESI) ionization techniques. While readily available public spectral libraries such as the NIST Webbook, MassBank, and mzCloud currently lack experimental data for this specific compound, this guide will leverage established fragmentation principles of related structures to propose the expected fragmentation patterns.[4][5][6] Furthermore, a comprehensive experimental protocol is provided to empower researchers to generate this critical data.
Theoretical Fragmentation Analysis: Predicting the Pathways
Understanding the fragmentation of a molecule begins with identifying the most probable sites of bond cleavage following ionization. For N-benzyl morpholin-2-one, we can anticipate distinct fragmentation patterns arising from the benzyl moiety and the morpholinone ring.
Electron Ionization (EI) Fragmentation: A High-Energy Approach
Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[7]
Expected Key Fragmentation Pathways for N-benzyl morpholin-2-one under EI:
Benzylic Cleavage: The most favorable cleavage is expected at the benzylic position (the C-C bond between the phenyl and methylene groups) due to the formation of the highly stable tropylium ion (m/z 91). This is a hallmark fragmentation for benzyl-containing compounds.
Alpha-Cleavage to the Carbonyl Group: Cleavage of the bond adjacent to the carbonyl group within the morpholinone ring is another probable pathway. This can lead to the loss of a CO molecule or fragmentation of the ring itself.
Ring Opening and Fragmentation: The morpholinone ring can undergo a series of ring-opening and subsequent fragmentation steps, leading to characteristic lower mass ions. Based on the fragmentation of morpholine itself, we can anticipate ions corresponding to the loss of ethylene oxide or related fragments.[4]
Caption: Proposed EI Fragmentation of N-benzylmorpholinone.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer, Targeted Approach
Electrospray ionization is a soft ionization technique that typically produces a protonated molecule [M+H]+ with minimal in-source fragmentation.[3] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer allows for controlled fragmentation, providing valuable structural information.
Expected Key Fragmentation Pathways for [N-benzyl morpholin-2-one+H]+ under ESI-MS/MS:
Loss of the Benzyl Group: Similar to EI, the cleavage of the benzyl group is a likely fragmentation pathway, resulting in a protonated morpholinone ring.
Ring Opening of the Protonated Morpholinone: The protonated morpholinone ring can undergo ring opening, followed by the loss of small neutral molecules such as water (H₂O) or ethylene (C₂H₄).
Formation of the Benzyl Cation: Direct formation of the benzyl cation (m/z 91), while less common as the primary fragmentation in ESI compared to EI, can still be observed, particularly at higher collision energies.
Caption: Proposed ESI-MS/MS Fragmentation of N-benzylmorpholinone.
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice between EI-MS and ESI-MS/MS depends on the analytical goal. The following table summarizes the expected comparative performance for the analysis of benzylmorpholinone derivatives.
Feature
Gas Chromatography - Electron Ionization Mass Spectrometry (GC-EI-MS)
Liquid Chromatography - Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Ionization Principle
High-energy electron impact causing extensive fragmentation.[7]
Soft ionization creating protonated molecules with controlled fragmentation via CID.[3]
Molecular Ion
Often weak or absent due to extensive fragmentation.
Rich, detailed fragmentation pattern acting as a molecular fingerprint.
Controlled, often simpler fragmentation, useful for targeted structural elucidation.
Structural Isomers
May provide distinct fragmentation patterns to differentiate isomers.
Can differentiate isomers based on precursor ion selection and unique product ions.
Sensitivity
Generally high for volatile and thermally stable compounds.
Excellent sensitivity, particularly for polar and non-volatile compounds.
Typical Application
Screening and identification of unknowns, library matching.
Targeted quantification, structural confirmation, analysis of complex mixtures.
Experimental Protocols
To obtain the necessary data for a definitive comparison, the following experimental protocols are proposed.
GC-EI-MS Analysis
This protocol is designed for the analysis of a synthesized standard of N-benzyl morpholin-2-one.
Instrumentation:
Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight Mass Spectrometer.
Sample Preparation:
Prepare a 1 mg/mL stock solution of N-benzyl morpholin-2-one in methanol.
Dilute the stock solution to a final concentration of 10 µg/mL in methanol.
GC Conditions:
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL, splitless mode.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp to 280 °C at 15 °C/min.
Hold at 280 °C for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-550.
Caption: GC-EI-MS Experimental Workflow.
LC-ESI-MS/MS Analysis
This protocol is designed for the sensitive and targeted analysis of N-benzyl morpholin-2-one.
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer.
Sample Preparation:
Prepare a 1 mg/mL stock solution of N-benzyl morpholin-2-one in methanol.
Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.
Perform collision-induced dissociation (CID) with a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.
Caption: LC-ESI-MS/MS Experimental Workflow.
Conclusion and Future Perspectives
The mass spectrometric analysis of benzylmorpholinone derivatives is essential for their unambiguous identification and characterization in various scientific disciplines. While a direct comparison of experimental data is currently hindered by the lack of publicly available spectra, this guide provides a robust theoretical framework for predicting the fragmentation pathways under both EI and ESI conditions.
The proposed experimental protocols offer a clear roadmap for researchers to generate high-quality mass spectral data for this important class of compounds. The resulting data will not only enable a definitive comparison of the two ionization techniques but will also contribute valuable information to the scientific community, potentially aiding in the development of new CNS therapeutics. Future work should focus on building a comprehensive spectral library for a range of benzylmorpholinone derivatives to facilitate their rapid and accurate identification.
References
Biri, B., Kalmár, J., Nagy, L., Sipos, A., Zsuga, M., & Kéki, S. (2011). Energy-dependent collision-induced dissociation study of buprenorphine and its synthetic precursors. Rapid Communications in Mass Spectrometry, 25(1), 41-49.
National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 4-Benzyl-2-hydroxymorpholin-3-one. Retrieved from [Link]
Raith, K., Neubert, R., Poeaknapo, C., Boettcher, C., Zenk, M. H., & Schmidt, J. (2003). Electrospray tandem mass spectrometric investigations of morphinans. Journal of the American Society for Mass Spectrometry, 14(11), 1262–1269.
mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]
MassBank. (n.d.). High Quality Mass Spectral Database. Retrieved from [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (n.d.). Mass Spectral Library. Retrieved from [Link]
Cui, J. F., Zhou, Y., Cui, K. R., Li, L., & Zhou, T. H. (1990). [Study on metabolism of phenmetrazine-like drugs and their metabolites]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 25(8), 632–636.
Das, J. R., & Das, S. (2019). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacological activities. Journal of Pharmacognosy and Phytochemistry, 8(1), 154-158.
Hengel, M. J., Jordan, R., & Maguire, W. (2018). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 66(22), 5642-5647.
Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437.
Liu, H., Li, Y., & Liu, S. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819.
Sparkman, O. D., Curtis, M., & Jones, P. R. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 34(11), 14-23.
Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]
Waters Corporation. (2018, August 22). Fundamentals of Mass Spectrometry (MS) (1 of 7) - Electrospray Ionisation [Video]. YouTube. [Link]
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
Agilent Technologies. (2012, October 16). Introduction to Mass Spectrometry. Retrieved from [Link]
Catalano, A., Iacopetta, D., Ceramella, J., Sinicropi, M. S., & Saturnino, C. (2020).
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
Chromatography Online. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]
Fu, S., Wang, Z., & Shan, J. (2017). Current applications of high-resolution mass spectrometry for the analysis of new psychoactive substances: a critical review. Analytical and Bioanalytical Chemistry, 409(23), 5447–5463.
Guedes, S., Martins, J., Silva, J. P., Carvalho, F., & Dinis-Oliveira, R. J. (2021). Metabolite structure assignment of seized products containing cathinone derivatives through high resolution analytical techniques.
Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The significance of drug-like properties in the design of CNS-active agents. Current Medicinal Chemistry, 20(38), 4854–4885.
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Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Benzylmorpholin-3-one
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials.
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 5-Benzylmorpholin-3-one, ensuring the safety of personnel and the preservation of our environment. The following protocols are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Profile of 5-Benzylmorpholin-3-one
Morpholine Derivatives: Morpholine and its analogues are classified as hazardous materials.[1][2] They can be flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin.[2][3] Morpholine itself is designated as a hazardous waste by the Environmental Protection Agency (EPA) under waste codes D001 (ignitability) and D002 (corrosivity).[4]
Benzyl Compounds: Benzyl alcohol and related structures can cause skin and eye irritation and may be harmful if swallowed or inhaled.[5] Benzyl chloride is noted as a lachrymator and is corrosive to metals and tissue.[6]
Given this information, it is imperative to handle 5-Benzylmorpholin-3-one as a hazardous chemical, adopting all necessary precautions.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-Benzylmorpholin-3-one is a multi-step process that demands careful execution. The following workflow is designed to ensure compliance and safety at every stage.
Caption: Disposal workflow for 5-Benzylmorpholin-3-one.
Step 1: Don Personal Protective Equipment (PPE)
Before handling 5-Benzylmorpholin-3-one for disposal, it is crucial to be outfitted with the appropriate PPE. This includes:
Chemical-resistant gloves: Nitrile rubber gloves are a suitable choice.
Safety glasses with side shields or goggles.
A face shield may be necessary if there is a risk of splashing.
A laboratory coat.
Closed-toe shoes.
All handling should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Step 2: Segregate Waste at the Source
Proper waste segregation is a cornerstone of laboratory safety. Never mix 5-Benzylmorpholin-3-one waste with other waste streams.
Solid Waste: Contaminated items such as gloves, absorbent pads, and empty vials should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
Liquid Waste: Unused or waste solutions of 5-Benzylmorpholin-3-one should be collected in a separate, dedicated liquid waste container. Do not mix with other solvents or aqueous waste unless explicitly permitted by your institution's hazardous waste management plan. Mixing incompatible chemicals can lead to dangerous reactions.[7]
Step 3: Select Appropriate Waste Container
The choice of waste container is critical to prevent leaks and reactions.
For liquid waste: Use a container made of a material compatible with 5-Benzylmorpholin-3-one. Given its structure, a high-density polyethylene (HDPE) or glass container is recommended. Avoid metal containers, as some morpholine and benzyl compounds can be corrosive.[2][8] The container must have a secure, leak-proof screw cap.
For solid waste: A sturdy, labeled, and sealable container is required.[9]
Containers should only be filled to 90% of their capacity to allow for vapor expansion and prevent spills.[8]
Step 4: Label the Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.[7][10] The label should include:
The words "Hazardous Waste".
The full chemical name: "5-Benzylmorpholin-3-one".
The concentration and quantity of the waste.
The date of accumulation.
The name of the principal investigator and the laboratory location.
A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").
Step 5: Store in a Designated Hazardous Waste Area
Designated satellite accumulation areas for hazardous waste must meet specific criteria to ensure safety and compliance.[8]
The storage area should be located at or near the point of generation and under the control of the laboratory personnel.
It must be a well-ventilated, cool, and dry location away from heat sources, open flames, and incompatible chemicals.[2][11]
Secondary containment should be used to capture any potential leaks or spills.
According to EPA regulations for academic laboratories, hazardous waste must be removed from the laboratory within twelve months.[12][13]
Step 6: Arrange for Professional Waste Disposal
The final and most critical step is the disposal of the hazardous waste through a licensed and reputable waste management contractor.[8][14]
Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste.
Never attempt to dispose of 5-Benzylmorpholin-3-one down the drain or in the regular trash.[1][5] This is illegal and poses a significant threat to the environment.
Contingency and Spill Management Plan
Accidents can happen, and a well-defined spill management plan is essential.
In case of a spill:
Evacuate the immediate area and alert your colleagues.
If the spill is significant or you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
For minor spills, and only if you are trained and equipped to do so, follow these steps:
Ensure you are wearing the appropriate PPE.
Contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.[4] Do not use combustible materials like paper towels on a large spill.
Use non-sparking tools to collect the absorbed material.[2][4]
Place the contaminated absorbent material into a designated hazardous waste container and label it accordingly.
Clean the spill area thoroughly with a suitable decontaminating solution.
The proper management of laboratory chemical waste is governed by a framework of federal and state regulations.
The Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, RCRA provides a "cradle-to-grave" framework for hazardous waste management.[14]
Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[15] This plan must include procedures for the safe removal of contaminated waste.[15]
It is the responsibility of every researcher and laboratory professional to be familiar with and adhere to these regulations and their institution's specific policies.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 5-Benzylmorpholin-3-one, upholding your commitment to scientific integrity and environmental stewardship.
References
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
directpcw. (2023, March 28). Safety Data Sheet - BENZYL SALICYLATE. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
US Bio-Clean. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]